Cerium(III) oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cerium;oxalic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGMXARXHWPYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ce].[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Ce2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Cerium(III) oxalate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
15750-47-7 | |
| Record name | Tris[oxalate(2-)]dicerium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Cerium Iii Oxalate
Precipitation Techniques for Cerium(III) Oxalate (B1200264) Synthesis
Precipitation from an aqueous solution is the most established and widely utilized method for synthesizing Cerium(III) oxalate. This process typically involves the reaction of a soluble cerium(III) salt, such as cerium(III) nitrate (B79036), with oxalic acid or an oxalate salt, leading to the formation of insoluble this compound decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O). osti.govacs.org The reaction is driven by the low solubility of the cerium oxalate product.
A common procedure involves preparing a solution of cerium(III) nitrate and adding it to a solution of oxalic acid under controlled conditions. xray.cz Another variation starts with cerium(IV) oxide, which is first dissolved in hydrochloric acid to form a cerous chloride solution, followed by precipitation with a hot solution of oxalic acid. prepchem.com The resulting white precipitate is then washed and dried to yield the final product. prepchem.com This technique is valued for its simplicity, cost-effectiveness, and scalability. rsc.org
Controlled Precipitation Parameters and Their Influence on Morphology
The morphology and particle size of the precipitated this compound are not fixed but are strongly dependent on the specific parameters of the synthesis process. nih.gov By carefully controlling these conditions, the properties of the resulting powder can be tailored for specific applications, particularly for its role as a precursor to cerium oxide. acs.org Key parameters that have a significant influence include reactant concentrations, acidity (pH), temperature, and the mode of precipitation (e.g., forward or reverse strike). acs.orgnih.govresearchgate.net
Research has demonstrated a direct correlation between the concentration of nitric acid in the reaction medium and the particle size of the resulting cerium oxalate. researchgate.netdntb.gov.ua In one study, increasing the nitric acid concentration from 0.5 M to 4.0 M resulted in a nearly five-fold increase in the median particle size (D₅₀) from 21 µm to 98 µm. researchgate.netdntb.gov.ua Conversely, using a lower concentration of the precipitating agent, oxalic acid, tends to produce smaller particles. researchgate.netdntb.gov.ua The mode of precipitation also plays a critical role; a "forward strike" mode, where the cerium solution is added to the oxalate solution, was found to double the median particle size compared to a typical batch precipitation. researchgate.netdntb.gov.ua
The growth mechanism of the nanocrystals has also been investigated using advanced techniques like in-situ liquid cell transmission electron microscopy (LC-TEM). These studies reveal that the particle formation pathway depends on the precursor concentration. osti.govpnnl.gov At lower concentrations, growth occurs through a classical monomer-by-monomer addition. osti.govpnnl.gov At higher concentrations, a non-classical pathway involving particle aggregation and attachment becomes dominant. osti.govpnnl.gov
| Parameter | Condition | Effect on Morphology/Particle Size | Reference |
|---|---|---|---|
| Nitric Acid Concentration | Increased from 0.5 M to 4.0 M | Median particle size (D₅₀) increased from 21 µm to 98 µm | researchgate.netdntb.gov.ua |
| Oxalic Acid Concentration | Lowered | Produced smaller sized particles with a broader size distribution | researchgate.netdntb.gov.ua |
| Precipitation Mode | Forward Strike vs. Batch | Forward strike doubled D₅₀ from 34 µm to 74 µm | researchgate.netdntb.gov.ua |
| Precursor Concentration (in-situ LC-TEM) | Low | Growth via monomer-by-monomer addition | osti.govpnnl.gov |
| Precursor Concentration (in-situ LC-TEM) | High | Growth via particle aggregation pathway | osti.govpnnl.gov |
Co-precipitation and Doping Strategies in this compound Production
Co-precipitation is a modification of the standard precipitation technique used to produce doped materials or mixed-metal oxalates. This strategy is particularly important for synthesizing precursors for doped ceria (CeO₂), which has enhanced properties for applications like solid oxide fuel cells and catalysts. The process involves precipitating cerium ions along with one or more dopant ions (such as other lanthanides) from a solution using a common precipitating agent, typically oxalic acid. researchgate.net
This method ensures a homogeneous distribution of the dopant within the cerium oxalate precursor, which is crucial for achieving a uniform composition in the final calcined oxide product. For instance, various compositions of Ce₁-x(Ndₓ/₄Prₓ/₄Smₓ/₄Gdₓ/₄)O₂-δ have been synthesized using an oxalate co-precipitation method that yields single-phase oxalate precursors. researchgate.net Similarly, lanthanum cerium oxide (La₂Ce₂O₇) nanoparticles have been produced via co-precipitation, where the initial product is a mixed hydroxide (B78521) that is subsequently calcined. nih.gov The synthesis of lanthanide-doped ceria has been achieved through various solution precipitation routes, highlighting the versatility of this approach for creating a wide range of doped materials. mdpi.com
Hydrothermal and Solvothermal Routes for this compound
Hydrothermal and solvothermal methods represent an alternative approach to synthesizing cerium compounds, often using this compound as a precursor. These techniques are carried out in a sealed vessel (an autoclave) where a solvent (water for hydrothermal, or a non-aqueous solvent for solvothermal) is heated above its boiling point, generating high pressure. researchgate.netsigmaaldrich.com These conditions facilitate the dissolution, reaction, and crystallization of materials, offering excellent control over the size, morphology, and crystallinity of the final product. researchgate.net
Mechanistic Insights into Hydrothermal this compound Formation
The hydrothermal treatment of this compound is primarily studied as a method for converting it into nanocrystalline cerium oxide (CeO₂). xray.czrsc.org The mechanism of this conversion is complex and involves more than a simple decomposition. rsc.org Detailed studies have shown that the process begins with the hydrothermal dehydration and recrystallization of the initial cerium oxalate hydrate (B1144303) (Ce₂(C₂O₄)₃·10H₂O). rsc.orgresearchgate.net
This recrystallization step is responsible for significant morphological changes, often transforming the initial particles into rod-like structures. rsc.orgresearchgate.net Following this structural reorganization, the final conversion to the oxide occurs. rsc.org This step involves the oxidation of Ce(III) to Ce(IV), which is facilitated by the presence of an oxidizing acid, such as nitric acid (HNO₃), in the reaction medium. rsc.org The process culminates in the disintegration of the recrystallized oxalate rods into nanocrystalline CeO₂. rsc.orgresearchgate.net The pH of the solution and the temperature are critical parameters that influence the degree of conversion and the properties of the final oxide product. xray.cz For instance, complete conversion to CeO₂ can be achieved in a nitric acid solution at a pH of 1 and temperatures above 180°C. xray.cz
| Parameter | Condition | Observation/Mechanism | Reference |
|---|---|---|---|
| Process Stage 1 | Hydrothermal Treatment | Dehydration and recrystallization of Ce₂(C₂O₄)₃·10H₂O | rsc.orgresearchgate.net |
| Morphological Change | During Recrystallization | Initial particles change morphology to rod-like structures | rsc.orgresearchgate.net |
| Process Stage 2 | In presence of HNO₃ (pH=1, T>180°C) | Oxidation of Ce(III) to Ce(IV) and conversion to CeO₂ | xray.czrsc.org |
| Final Product | After Conversion | Disintegration of rods into nanocrystalline CeO₂ | rsc.orgresearchgate.net |
Solvothermal Synthesis of this compound Nanostructures
While hydrothermal synthesis of cerium compounds is well-documented, solvothermal synthesis, which employs non-aqueous solvents, offers additional advantages for controlling nanostructure morphology. researchgate.net In the context of cerium compounds, this compound often serves as a precursor or intermediate rather than the final product of solvothermal synthesis. The method is highly effective for producing cerium oxide (ceria) nanostructures with tailored properties. researchgate.net
The solvothermal process allows for fine-tuning of particle size and shape by adjusting parameters such as the solvent type, temperature, pressure, and reaction time. researchgate.net The use of different solvents and capping agents can prevent particle aggregation and even facilitate the assembly of nanoparticles into complex, hierarchical structures. researchgate.net This level of control is crucial for applications in catalysis and fuel cells. For example, solvothermal methods have been used to synthesize lanthanide-doped ceria nanoparticles, demonstrating the technique's utility in creating complex, functional materials from cerium-based precursors. mdpi.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, in line with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.govias.ac.in
In the field of cerium chemistry, green synthesis has been extensively explored for the production of cerium oxide nanoparticles. nih.gov These methods often utilize biological resources like plant extracts (e.g., from Oroxylum indicum, Dillenia indica) as reducing and capping agents. ias.ac.innih.govrsc.org The phytochemicals present in these extracts facilitate the conversion of a cerium salt, like cerium(III) nitrate, into CeO₂ nanoparticles without the need for toxic chemicals. nih.govnih.gov
While these methods typically yield the oxide directly, the principles can be extended to the synthesis of precursors like this compound. A more direct green approach to synthesizing lanthanide oxalates, including this compound, is through homogeneous precipitation. nih.govacs.org This technique involves the slow, controlled generation of the oxalate precipitant in the solution, for example, through the thermal decomposition of oxamic acid. nih.govacs.org This slow generation avoids the high supersaturation common in conventional precipitation, leading to the formation of well-developed, larger microcrystals. nih.gov This method represents a greener alternative by offering better control over the crystallization process, potentially leading to higher purity products and less waste. nih.gov
Template-Assisted Synthesis of Structured this compound Materials
The morphology and structure of this compound materials can be precisely controlled through template-assisted synthesis methodologies. This approach utilizes various templates, including surfactants, polymers, and structured solvents, to direct the nucleation and growth of crystals, leading to materials with specific shapes and properties.
One common technique involves the use of micelles, which are aggregates of surfactant molecules. When the precipitation reaction between cerium(III) ions and oxalic acid is conducted within the aqueous core of these micelles, it results in the formation of spherical agglomerated precipitates. The size of these precipitates is comparable to that of the micelles, typically in the range of 4 to 6 nanometers. acs.org
Polymers also serve as effective templates. For instance, the addition of polyvinylpyrrolidone (B124986) (PVP) to a cerium(III) salt solution before its reaction with oxalic acid can produce three-dimensional "flower-like" particles. These structures possess a high specific surface area, which is advantageous for applications in catalysis and materials science. acs.org
Furthermore, the intrinsic properties of the solvent can be harnessed to control the crystal morphology. Surfactant-free, nanostructured, low-water solvents, such as ternary mixtures of water, propanediol, and octanol, have shown significant potential for directing the formation of this compound particles. acs.organu.edu.au In these systems, compact and organized "dense-branching" particles can be synthesized. acs.orgacs.org The low water content in these ternary mixtures plays a crucial role in the reaction kinetics and the final morphology of the particles. acs.org The mechanism involves the strong influence of surface forces, particularly capillary forces at water/oil/solid triple points, which guide the aggregation of the precipitates. anu.edu.auacs.org
The table below summarizes the effect of different templates on the morphology of this compound.
| Template/Method | Resulting Morphology | Typical Size | Reference |
| Micelles | Spherical agglomerates | 4–6 nm | acs.org |
| Polyvinylpyrrolidone (PVP) | 3D "Flower-like" particles | Not Specified | acs.org |
| Nanostructured ternary solvent (water/propanediol/octanol) | Compact "dense-branching" particles | Not Specified | acs.organu.edu.au |
Kinetics and Thermodynamics of this compound Formation
The formation of this compound through precipitation is governed by specific kinetic and thermodynamic principles. Understanding these factors is essential for controlling the synthesis process and the properties of the final product.
Kinetics of Precipitation
The precipitation of this compound has been shown to follow first-order kinetics. acs.org The rate of precipitation is dependent on temperature, with higher temperatures leading to faster reaction rates. For example, in homogeneous precipitation experiments, the kinetic constant increases significantly when the temperature is raised from 90°C to 100°C. acs.org
The kinetics can be described by the exponential decay equation: c = a ⋅ e−kt where c is the concentration of Ce(III) ions in the solution, a is a pre-exponential factor, k is the kinetic constant, and t is time. acs.org
| Temperature (°C) | Kinetic Equation | R-squared (R²) |
|---|---|---|
| 90 | c = 0.057e-0.010t | 0.96 |
| 100 | c = 0.58e-0.021t | 0.98 |
The nucleation and crystal growth processes have been studied in detail. The nucleation of this compound can be divided into homogeneous and heterogeneous processes, each with distinct kinetic parameters. xml-journal.net The crystal growth is predominantly controlled by the interface reaction process. xml-journal.net
Another study found that the precipitation kinetics fit well with the Avrami equation, with an apparent activation energy (Ea) of 8.6 kJ·mol–1. researchgate.net This low activation energy suggests that the precipitation reaction follows a diffusion-controlled mechanism. researchgate.net
The table below presents the activation energies and pre-exponential factors for the nucleation of this compound under different conditions.
| Nucleation Type | Pre-exponential Factor (AN0) (m-3·s-1) | Activation Energy (Ea) (kJ/mol) | BN |
|---|---|---|---|
| Homogeneous | 3.86 × 1030 | 67.4 | 55.3 |
| Heterogeneous | 3.10 × 1020 | 19.1 | 11.5 |
Thermodynamics of Formation
Thermodynamic studies of this compound have been conducted using techniques such as differential scanning calorimetry and thermogravimetry. researchgate.net These analyses help in determining properties like heat capacity. The heat capacity (Cp) of anhydrous this compound has been measured over a range of temperatures. researchgate.netnist.gov
For the temperature range of 418 K to 538 K, the heat capacity can be described by the following equation: Cp = 3.2177 x 101 - (1.9668 x 10-1)T + (4.0732 x 10-1)T2 - (2.7686 x 10-1)T3 J/g·K nist.gov
It is noted that rare earth oxalates, in general, exhibit high Gibbs energies of formation, which favors their precipitation even at low pH values. researchgate.net
Advanced Structural Characterization of Cerium Iii Oxalate Systems
Crystallographic Investigations of Cerium(III) Oxalate (B1200264) Phases
Crystallography serves as a fundamental tool for determining the three-dimensional structure of cerium(III) oxalate. Techniques such as single crystal and powder X-ray diffraction are instrumental in identifying different phases, determining unit cell parameters, and understanding the coordination environment of the cerium ions.
Single crystal X-ray diffraction (SC-XRD) provides the most detailed structural information for this compound hydrates. The most common hydrate (B1144303), this compound decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O), has been extensively studied.
Research has shown that Ce₂(C₂O₄)₃·10H₂O crystallizes in the monoclinic space group P2₁/c. rsc.orgrsc.org In this structure, each Ce(III) ion is coordinated by three oxalate groups and three water molecules in its primary coordination sphere. rsc.orgrsc.org Additionally, four water molecules occupy cavities within the coordination polymer network. rsc.orgrsc.org Therefore, a more descriptive molecular formula is [Ce₂(C₂O₄)₃(H₂O)₆]·4H₂O. rsc.orgrsc.org
Under hydrothermal conditions, this compound can undergo recrystallization to form different hydrated phases. One such phase, Ce₂(C₂O₄)₃(H₂O)₄, crystallizes in the orthorhombic space group P2₁2₁2₁. rsc.org Other less abundant and more disordered pentahydrate phases with monoclinic (P2₁/n) and orthorhombic (Pbcn) space groups have also been identified. rsc.org In these pentahydrate structures, four water molecules are coordinated to two independent cerium atoms, with the fifth water molecule residing in a cavity. rsc.org
The coordination number of the Ce(III) ion can vary depending on the specific phase and the coordination environment. For instance, in mixed-ligand complexes involving oxalate, Ce(III) has been observed to exhibit coordination numbers of 7, 8, and 10. researchgate.nettandfonline.com
Crystallographic Data for this compound Hydrates
| Compound | Crystal System | Space Group | Coordination Number of Ce(III) | Reference |
|---|---|---|---|---|
| Ce₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | 9 | rsc.orgrsc.org |
| Ce₂(C₂O₄)₃(H₂O)₄ | Orthorhombic | P2₁2₁2₁ | - | rsc.org |
| Ce₂(C₂O₄)₃(H₂O)₅ | Monoclinic | P2₁/n | - | rsc.org |
| Ce₂(C₂O₄)₃(H₂O)₅ | Orthorhombic | Pbcn | - | rsc.org |
Powder X-ray diffraction (PXRD) is a versatile technique for the phase identification and characterization of polycrystalline this compound. The PXRD pattern of the commonly synthesized this compound decahydrate shows characteristic intense peaks confirming its monoclinic structure. researchgate.netconicet.gov.ar For instance, the diffractogram of this compound hexahydrate exhibits a prominent peak at a 2θ value of 18.3°. conicet.gov.ar
PXRD is also crucial for monitoring the decomposition of this compound. For example, upon heating, the initial oxalate decomposes, and new diffraction peaks corresponding to cerium oxide (CeO₂) appear. rsc.orgconicet.gov.ar The technique can also distinguish between different hydrated forms, such as α-ZnC₂O₄·2H₂O and β-ZnC₂O₄ in mixed metal oxalates. conicet.gov.ar
The analysis of PXRD data, often using Rietveld refinement, allows for the determination of lattice parameters. For (Ce₁₋ₓGdₓ)₂(C₂O₄)₃·10H₂O solid solutions, the lattice parameters of the monoclinic unit cell have been shown to change with the doping fraction x. researchgate.net
Key Powder XRD Peaks for this compound Hydrate
| 2θ (degrees) | Relative Intensity (%) | Reference |
|---|---|---|
| 18.3 | 100 | conicet.gov.ar |
| 38.7 | 22 | conicet.gov.ar |
| 29.1 | 21 | conicet.gov.ar |
| 48.1 | 11 | conicet.gov.ar |
Real-time and in-situ diffraction techniques offer dynamic insights into the structural transformations of this compound under various conditions, such as heating or changes in the chemical environment. These methods allow for the direct observation of phase transitions, reaction kinetics, and the formation of intermediate species. mdpi.comnist.gov
For example, in-situ X-ray diffraction has been employed to study the decomposition of cerium oxalate to cerium oxide. mdpi.com This allows for the tracking of phase transitions as they occur. The hydrothermal conversion of this compound to CeO₂ has been studied in detail, revealing a mechanism involving recrystallization and decomposition. rsc.orgrsc.org The use of three-dimensional electron diffraction (3D ED) has been particularly crucial in determining the structures of nanocrystalline intermediate products that are not suitable for single-crystal XRD. rsc.orgrsc.org
In-situ studies have shown that under hydrothermal conditions, cerium oxalate can decompose to form Ce(CO₃)(OH). The transformation of cerium carbonate hydroxide (B78521) (CeCO₃OH) to CeO₂ has also been investigated using in-situ XRD. mdpi.com These real-time monitoring techniques are invaluable for understanding the mechanisms of solid-state transformations and for optimizing the synthesis of materials with desired properties. mdpi.com
Spectroscopic Probes of this compound Electronic and Vibrational States
Spectroscopic techniques provide complementary information to crystallographic methods by probing the electronic and vibrational energy levels within this compound. Infrared and Raman spectroscopy are particularly powerful for characterizing the coordination of the oxalate ligand and for identifying different phases.
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for investigating the coordination of the oxalate ligand to the cerium(III) ion. The vibrational frequencies of the carboxylate groups in the oxalate ion are sensitive to their coordination mode.
The FTIR spectrum of this compound shows characteristic absorption bands. A strong band around 1120 cm⁻¹ and 590 cm⁻¹ can be attributed to the stretching mode vibrations of the Ce-O bond. researchgate.net The presence of water molecules in the hydrated forms is confirmed by broad absorption bands in the O-H stretching region (around 3400 cm⁻¹) and the H-O-H bending region (around 1630 cm⁻¹).
The infrared spectrum confirms the presence of the carboxylic group. ias.ac.in Analysis of the FTIR spectra provides information about the coordination mode of the carboxylate groups to the metal ion. researchgate.net For instance, notable changes in the FTIR spectra upon interaction with other molecules, like polyvinyl alcohol (PVA), indicate interactions between the cerium ions and the polymer. researchgate.net
Characteristic FTIR Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3400 | O-H stretching (water) | ias.ac.in |
| ~1630 | H-O-H bending (water) | ias.ac.in |
| ~1120 | Ce-O stretching | researchgate.net |
| ~800 | Ce-O or Pr-O bond | researchgate.net |
| ~590 | Ce-O stretching | researchgate.net |
Raman spectroscopy is a valuable tool for phase identification and for assessing the purity of this compound samples. It is particularly sensitive to the vibrations of the oxalate anion and can be used to distinguish between different crystalline phases and to detect impurities.
In-situ Raman spectroscopy has been used to track phase transitions under controlled pressure and to monitor the decomposition of cerium oxalate. For example, in the catalytic ozonation of oxalate using a cerium-supported palladium oxide catalyst, in-situ Raman spectroscopy revealed that oxalate was adsorbed on the CeO₂ surface, forming surface complexes. acs.org
The Raman spectra of oxalates are characterized by the C-O stretching vibration, which is sensitive to the cation. researchgate.net This allows for the differentiation of various metal oxalates. Raman spectroscopy can also be used to identify different polymorphs and to study the effects of doping on the crystal structure. For instance, Raman spectra can confirm the formation of Pr³⁺ and Nb⁵⁺ ions in the cerium lattice. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis in this compound
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of cerium compounds, XPS is particularly crucial for distinguishing between the Ce³⁺ and Ce⁴⁺ oxidation states.
The Ce 3d core-level spectra of cerium oxides are complex due to the presence of both Ce³⁺ and Ce⁴⁺ states. mdpi.com The deconvolution of these spectra involves fitting multiple peaks to the measured data to accurately identify the chemical states of cerium. mdpi.comucl.ac.uk It is a known phenomenon that Ce(IV) can be reduced to Ce(III) under X-ray irradiation, a factor that must be considered during XPS analysis. ucl.ac.uk Studies on ceria-based materials have established models for peak fitting of the Ce 3d region, which account for the various final state effects that contribute to its complexity. ucl.ac.uk
In the analysis of Mn-Ce oxide catalysts prepared from oxalate precursors, XPS has been employed to investigate the chemical states and relative concentrations of elements on the catalyst surface. mdpi.com The Ce 3d spectra of these catalysts show that cerium exists in both Ce³⁺ and Ce⁴⁺ states. mdpi.com The proportion of these oxidation states can influence the material's properties and catalytic activity. For instance, in Eu³⁺-activated SrY₂O₄:Ce⁴⁺/³⁺ phosphors, the ratio of Ce⁴⁺ to Ce³⁺ was determined to be 70/30 by XPS, which was found to affect the stabilization of the SrY₂O₄ phase. researchgate.net
It is important to note that the analysis of cerium's oxidation state by XPS can be challenging, and errors in experimental procedure and data analysis can occur. ucl.ac.uk Therefore, careful experimental design and data interpretation are essential for obtaining accurate and reliable results. ucl.ac.uk The use of technique-independent control samples for Ce³⁺ and Ce⁴⁺ can improve the quantitative analysis of the Ce³⁺/Ce⁴⁺ ratio across different analytical methods. nist.gov
Luminescence Spectroscopy of this compound and Doped Systems
Luminescence spectroscopy is a key technique for characterizing the optical properties of this compound and systems doped with other rare-earth elements. Cerium(III) itself can exhibit luminescence, and it can also act as a sensitizer (B1316253) to enhance the luminescence of dopant ions.
Undoped this compound has been shown to exhibit photoluminescence. The luminescence of Ce³⁺ in aqueous solutions has been studied, providing insights into its spectral properties. researchgate.net Furthermore, cerium oxalate can serve as a host matrix for other luminescent ions. For example, the photoluminescence spectrum of Sm³⁺ doped cerium oxalate indicates that the Sm³⁺ ions are optically active within the cerium oxalate matrix, resulting in a strong orange-red emission. researchgate.netresearchgate.net
The thermal decomposition of this compound is a common method to produce cerium oxide (CeO₂), which is a versatile host material for phosphors. researchgate.net Doping CeO₂ with rare-earth ions like europium (Eu³⁺) can lead to materials with strong and efficient luminescence. The luminescence of Eu³⁺-doped CeO₂ nanoparticles, often synthesized from an oxalate precursor, has been extensively studied. researchgate.netd-nb.info The energy transfer from the CeO₂ host to the Eu³⁺ ions is an important mechanism for the observed luminescence. researchgate.netd-nb.info The photoluminescence spectrum of Eu-doped ceria typically shows well-defined emission bands corresponding to the f-f transitions of Eu³⁺ ions. mdpi.com
The luminescence properties of these doped systems are influenced by factors such as the concentration of the dopant, the presence of structural defects, and the oxidation state of cerium. researchgate.netmdpi.com For instance, the luminescence efficiency of CeO₂:Eu³⁺ can vary with the concentration of Eu³⁺. researchgate.net In some cases, co-doping with other ions can enhance the luminescence intensity. researchgate.net The study of the luminescent properties of this compound and its derivatives is crucial for their potential applications in areas like lighting and displays. researchgate.netd-nb.info
Electron Microscopy for this compound Morphological and Nanostructural Elucidation
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, crystal habit, and nanostructure of this compound.
Scanning Electron Microscopy (SEM) of this compound Crystal Habit
Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of this compound crystals. The crystal habit of this compound can be significantly influenced by the synthesis conditions.
Studies have shown that varying parameters such as temperature, concentration, acidity, and the order of reagent addition during precipitation can lead to a variety of morphologies. lookchem.com For instance, at room temperature and from medium to dilute solutions, this compound decahydrate often forms flat, thin needles. lookchem.com Other reported morphologies include hexagonal platelets, starlike assemblies, and dense-branching particles. lookchem.comacs.org
The method of adding the precipitating agent can also affect the crystal morphology. Slow addition of oxalic acid solution at an elevated temperature can produce well-defined hexagonal platelet morphologies with a narrower particle size distribution. In contrast, rapid addition of solid oxalic acid at room temperature tends to yield fine particles. The use of nanostructured solvents has also been shown to control the morphology of this compound, leading to compact, dense-branching particles. acs.org
SEM has also been used to observe the transformation of this compound into other compounds. For example, the formation of cerium phosphate (B84403) hydrate and cerium oxalate decahydrate from the interaction of Ce³⁺ with natural struvite leachate has been characterized by SEM, revealing distinct crystal morphologies. researchgate.net Additionally, SEM has been employed to study the morphological changes during the hydrothermal conversion of cerium oxalate to cerium oxide. rsc.org
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) of this compound Nanoparticles
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer higher resolution imaging, providing detailed insights into the nanostructure, particle size, and crystallinity of this compound nanoparticles.
TEM studies have been crucial in understanding the nucleation and growth mechanisms of this compound nanocrystals. In situ liquid-cell TEM (LC-TEM) has enabled real-time observation of these processes, revealing that both monomer-by-monomer addition and particle aggregation pathways can occur depending on the precursor concentration. pnnl.govosti.gov These non-classical growth mechanisms have significant implications for predicting the final particle morphology. pnnl.gov
HRTEM has been used to characterize the products of this compound decomposition. For instance, after calcination, this compound can be converted into nanocrystalline CeO₂. HRTEM studies of the resulting CeO₂ have shown the formation of both nanoparticles and nanorods. researchgate.net The size of the CeO₂ nanocrystals has been found to be linked to the morphology of the original cerium oxalate microcrystals, with thinner precursor crystals yielding smaller CeO₂ nanocrystals. lookchem.com
TEM has also been utilized to characterize this compound nanoparticles synthesized under different conditions. For example, TEM images of cerium oxalate synthesized at room temperature have been documented. researchgate.net Furthermore, TEM has been used in conjunction with other techniques to study the hydrothermal conversion of cerium oxalate to CeO₂, providing information on the morphology and structure of the intermediate and final products. rsc.org
Advanced Surface Analysis of this compound
Advanced surface analysis techniques provide nanoscale information about the topography and properties of this compound crystals.
Atomic Force Microscopy (AFM) for Surface Topography of this compound Crystals
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the three-dimensional imaging of a sample's surface. It is a powerful tool for investigating crystal growth mechanisms and surface topography at the nanoscale.
While direct AFM studies specifically on this compound are not extensively reported in the provided context, the principles and applications of AFM on similar oxalate systems, such as calcium oxalate monohydrate (COM), provide a strong basis for its potential use with this compound. physiology.orgnih.gov AFM allows for the in-situ, real-time investigation of crystal growth in solution, enabling the observation of processes at the level of individual atomic steps and terraces. physiology.org This capability would be invaluable for understanding the molecular-level processes governing the growth of this compound crystals.
AFM can be used to assess growth mechanisms, morphology, step speed, and molecular attachment/detachment rates. physiology.org For other materials, AFM has been used to image the topography of surfaces, revealing features such as nanowires and nuclei formation. rsc.org The technique is sensitive enough to discern one-dimensional features on crystal faces. pnas.org
Given the complex morphologies observed in this compound with SEM, AFM could provide a more detailed understanding of the surface features and growth patterns that lead to these structures. It could also be used to investigate the effects of various additives or synthesis conditions on the surface topography and growth kinetics of this compound crystals.
Brunauer-Emmett-Teller (BET) Surface Area Analysis of this compound Derived Materials
The thermal decomposition of this compound is a significant method for producing cerium oxide (CeO₂), a material of great technological importance. The surface area and porosity of the resulting ceria are critical properties that influence its performance in applications such as catalysis. eurekaselect.comwikipedia.org The Brunauer-Emmett-Teller (BET) method, which involves the physical adsorption of gas molecules on a solid surface, is the standard technique for determining the specific surface area of these materials. wikipedia.org
The characteristics of the final cerium oxide are heavily dependent on the conditions of the thermal treatment of the this compound precursor. Research has shown that the activity of the resulting cerium oxides, expressed as surface area, generally increases as the decomposition temperature decreases. iaea.org This is because lower temperatures lead to the formation of smaller oxide crystallites, which are arranged in a porous structure that often retains the external shape of the original oxalate particle. iaea.org As the decomposition temperature is raised, the individual oxide particles tend to grow in size, causing a corresponding decrease in the material's porosity and specific surface area. iaea.org
For instance, the thermal decomposition of this compound over a temperature range of 350°C to 850°C yields a series of active oxides. iaea.org Studies have demonstrated that optimal conditions for decomposition to maximize surface area and porosity can be achieved at relatively low temperatures. One study identified 350°C for 20 minutes as the optimal condition for converting a cerium oxalate precursor into CeO₂ nanosponges, resulting in a high surface area. rsc.orgrsc.org
The table below illustrates the inverse relationship between the calcination temperature of this compound and the BET surface area of the derived cerium oxide.
Table 1: Effect of Decomposition Temperature of this compound on Ceria (CeO₂) Properties
The choice of the initial cerium salt precursor significantly influences the surface properties of the final cerium oxide product. When this compound is used as the precursor, the resulting ceria exhibits distinct characteristics compared to those derived from other salts like cerium(III) nitrate (B79036) or cerium hydroxide under similar pyrolysis conditions. acs.orgnih.gov Ceria derived from cerium oxalate has been found to have a large fraction of micropores, contributing to a substantial BET surface area. nih.govacs.org
One comparative study prepared four CeO₂ samples through the pyrolysis of cerium hydroxide, cerium nitrate, cerium oxalate, and cerium perchlorate. acs.orgnih.gov The results showed that the ceria from the oxalate precursor had the largest BET surface area (101.91 m²/g) and the smallest average crystallite size (7.1 nm). acs.orgnih.gov In contrast, the sample derived from cerium nitrate had the largest pore-specific volume (0.208 cm³/g). nih.govacs.org These findings highlight that the precursor material dictates the resulting microstructure and surface properties of the ceria. acs.org
Table 2: Comparison of Ceria (CeO₂) Properties Derived from Different Precursors
Furthermore, the morphology of the initial this compound microcrystals has a direct impact on the grain size of the nanocrystalline CeO₂ after calcination. acs.org It has been observed that thinner original microcrystals of the oxalate precursor lead to smaller CeO₂ nanocrystals after thermal conversion. acs.org This demonstrates a morphological memory effect, where the structure of the precursor influences the final texture of the derived oxide. The thermal decomposition process itself involves the release of carbon monoxide and carbon dioxide, transforming the dense oxalate precursor into a porous oxide material. rsc.org The non-porous nature of the initial this compound decahydrate precursor, which has a low surface area of around 14 m²/g, contrasts sharply with the high-surface-area ceria that can be produced from it. rsc.org
Reaction Mechanisms and Transformations of Cerium Iii Oxalate
Thermal Decomposition Pathways of Cerium(III) Oxalate (B1200264)
The thermal decomposition of cerium(III) oxalate, typically in its hydrated form, Ce₂(C₂O₄)₃·10H₂O, is a multi-step process that has been extensively studied to understand the intermediate phases and optimize the properties of the final cerium oxide product. devagirijournals.comtenmak.gov.trresearchgate.net
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques used to investigate the thermal decomposition of this compound. devagirijournals.comtenmak.gov.tr TGA monitors the mass loss of a sample as a function of temperature, while DSC measures the difference in heat flow between a sample and a reference, providing information about thermal events such as dehydration and decomposition. centexbel.be
Studies using TGA have shown that the decomposition of hydrated this compound typically occurs in two main stages. tenmak.gov.tr The first stage, occurring at approximately 105°C to 220°C, corresponds to the dehydration of the compound, where the ten water molecules of crystallization are lost. tenmak.gov.trijesi.org This dehydration step results in a significant weight loss of about 23%. ijesi.org The second stage, which takes place between 270°C and 450°C, is the decomposition of the anhydrous cerium oxalate into cerium oxide. This stage is characterized by an exothermic peak in the DSC curve, indicating the release of heat during the decomposition of the oxalate group. ias.ac.in The complete conversion to cerium dioxide (CeO₂) is generally observed at temperatures around 360°C. tenmak.gov.tr
The table below summarizes the typical thermal events observed during the decomposition of this compound decahydrate (B1171855).
| Temperature Range (°C) | Process | Mass Loss (%) | Thermal Event |
| 105 - 220 | Dehydration (Loss of 10 H₂O) | ~23 | Endothermic |
| 270 - 450 | Decomposition of anhydrous oxalate | ~29 | Exothermic |
This table provides a generalized overview. Specific temperatures and mass loss percentages can vary depending on factors such as heating rate and atmospheric conditions. tenmak.gov.trijesi.org
DSC analysis further elucidates the energetic changes during decomposition. The dehydration process is endothermic, as energy is required to remove the water molecules. ias.ac.in In contrast, the decomposition of the oxalate is an exothermic process. ias.ac.in The self-generated gaseous environment within the sample during decomposition can influence the heat transfer and reaction kinetics. taylorandfrancis.com
In-situ high-temperature X-ray diffraction (HT-XRD) provides real-time structural information during the thermal decomposition of this compound. This technique allows for the identification of crystalline intermediate phases and the final product as the temperature increases.
HT-XRD studies have confirmed the multi-step nature of the decomposition process. As the hydrated this compound is heated, the initial diffraction pattern corresponding to the monoclinic structure of Ce₂(C₂O₄)₃·10H₂O disappears. researchgate.netresearchgate.net This is followed by the appearance of diffraction peaks corresponding to anhydrous or partially dehydrated cerium oxalate phases. Upon further heating, these intermediate phases decompose, and the characteristic diffraction pattern of the cubic fluorite structure of CeO₂ emerges. xray.czresearchgate.net The complete conversion to CeO₂ is typically confirmed by the absence of any other crystalline phases in the XRD pattern at elevated temperatures. tenmak.gov.tr The crystallite size of the resulting CeO₂ can also be monitored, and it has been observed that the size increases with higher calcination temperatures. acs.org
The primary application of this compound is as a precursor for the synthesis of cerium oxide (CeO₂). tenmak.gov.tracs.org The thermal decomposition of this compound is a widely used method to produce CeO₂ with controlled morphology and particle size. tandfonline.comresearchgate.net The properties of the resulting CeO₂ are highly dependent on the conditions of the initial oxalate precipitation and the subsequent calcination process. acs.org
Ce₂(C₂O₄)₃(s) + O₂(g) → 2CeO₂(s) + 6CO(g)
The morphology of the initial this compound crystals can influence the morphology of the final CeO₂ product, a phenomenon known as pseudomorphism. researchgate.netresearchgate.net For instance, plate-like cerium oxalate crystals can decompose to form plate-like CeO₂ particles. researchgate.net The calcination temperature plays a crucial role in the final properties of the CeO₂ powder. Higher calcination temperatures generally lead to increased crystallite size and density. For example, increasing the calcination temperature from 400°C to 900°C can significantly increase the bulk and tap densities of the resulting CeO₂ powder.
The table below shows the effect of calcination temperature on the properties of CeO₂ derived from a this compound precursor.
| Calcination Temperature (°C) | Bulk Density (g/cm³) | Tap Density (g/cm³) | Median Particle Size (µm) |
| 400 | 0.58 | 0.82 | 24.69 |
| 700 | 0.94 | 1.32 | 27.15 |
| 900 | 1.21 | 1.65 | 29.46 |
Data adapted from a study on the calcination of this compound-derived CeO₂.
The kinetic analysis of the thermal decomposition of this compound provides insights into the reaction mechanism and the energy barriers involved. researchgate.netcapes.gov.br Various kinetic models, such as the Coats-Redfern and isoconversional methods (e.g., Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO)), are employed to determine the activation energy (Ea) and the reaction mechanism for each decomposition step. devagirijournals.comresearchgate.net
The decomposition of this compound is a multi-step process, and kinetic analysis is often performed separately for the dehydration and decomposition stages. devagirijournals.comresearchgate.net For the dehydration step, where water molecules are removed, the activation energy has been reported to be around 43 kJ/mol. devagirijournals.comresearchgate.net The subsequent decomposition of the anhydrous oxalate to form ceria requires a significantly higher activation energy, approximately 128 kJ/mol. devagirijournals.comresearchgate.net
The reaction mechanism can be complex and may involve multiple steps. taylorandfrancis.com Different reaction models, such as those based on nucleation, geometrical contraction, or diffusion, are tested to find the best fit for the experimental data. For the decomposition of rod-like cerium oxalate, mechanisms such as F1 (first-order reaction), A2, A3, and A4 (Avrami-Erofeev nucleation and growth models) have been identified as providing a good description of the process. devagirijournals.com
The table below presents the activation energies for the two main stages of this compound decomposition as determined by different isoconversional methods.
| Decomposition Stage | KAS Method (Ea in kJ/mol) | FWO Method (Ea in kJ/mol) |
| Dehydration (Removal of H₂O) | 43.667 | 42.995 |
| Decomposition to Ceria | 128.27 | 127.8 |
Data from a kinetic study on the thermal decomposition of cerium oxalate rods. devagirijournals.comresearchgate.net
Redox Chemistry of this compound
The redox chemistry of cerium is central to its diverse applications, and the transformation of this compound involves key electron transfer processes. soton.ac.uk The Ce³⁺/Ce⁴⁺ redox couple is particularly important in the conversion of this compound to cerium(IV) oxide. researchgate.net
The thermal decomposition of this compound to cerium(IV) oxide in an oxidizing atmosphere is a clear example of an electron transfer process where cerium is oxidized from the +3 to the +4 state. taylorandfrancis.com This oxidation is a crucial step in the formation of the stable fluorite structure of CeO₂. scielo.org.mx
The redox behavior of cerium can be influenced by the presence of other species. For instance, in hydrothermal conversion processes, the pH of the solution can affect the redox potential and the final product. xray.cz In the presence of oxidizing agents, the conversion of Ce³⁺ to Ce⁴⁺ is facilitated. taylorandfrancis.com
Furthermore, cerium complexes, including those with oxalate ligands, can participate in redox reactions. rsc.org The oxalate ligand itself can be involved in redox processes. While the primary reaction during thermal decomposition is the oxidation of Ce³⁺, the oxalate anion is simultaneously oxidized to carbon dioxide. The ability of cerium to cycle between the +3 and +4 oxidation states is a fundamental aspect of its chemistry and is exploited in various catalytic applications of ceria derived from oxalate precursors. researchgate.net The coordination environment around the cerium ion, including the presence of oxalate ligands, can significantly influence the thermodynamics and kinetics of these electron transfer reactions. soton.ac.uk
Interconversion Between Cerium Oxidation States in Oxalate Matrix
Cerium is distinguished among the lanthanides by its accessible and stable Ce(III) and Ce(IV) oxidation states, allowing for ready interconversion between them. rsc.org This redox chemistry is central to the utility of cerium compounds in various applications, from catalysis to materials synthesis. rsc.org Within an oxalate matrix, the transformation between Ce(III) and Ce(IV) can be prompted by thermal, chemical, or hydrothermal means.
The thermal decomposition of this compound decahydrate in an oxidizing atmosphere such as air is a direct method for achieving this conversion. Heating the Ce(III) salt leads to its decomposition and subsequent oxidation to form cerium(IV) oxide (ceria, CeO₂). iaea.orgsmolecule.com This process is a cornerstone for synthesizing nanocrystalline ceria powders, where the properties of the final oxide are influenced by the decomposition conditions. iaea.orgacs.orgresearchgate.net
Hydrothermal treatment represents another environment for this redox transformation. The conversion of this compound to CeO₂ in an aqueous medium at elevated temperatures (>180 °C) and pressures inherently involves the oxidation of cerium. rsc.orgxray.cz Research indicates that this conversion is dependent on the chemical environment; it proceeds in the presence of oxidizing acids like nitric acid but does not occur in non-oxidizing acids such as hydrochloric acid (HCl) or perchloric acid (HClO₄), confirming the necessity of an oxidative step. rsc.org The unique electronic configuration of cerium, with its 4f orbital energy level being very close to the 5d and 6s orbitals, facilitates this ready interconversion between Ce(III) and Ce(IV). pnas.org
Table 1: Conditions Facilitating Ce(III) to Ce(IV) Interconversion in Oxalate Systems
| Method | Conditions | Reactant | Product | Reference(s) |
|---|---|---|---|---|
| Thermal Decomposition | Heating in an oxidizing atmosphere (air) at 350-850 °C. | This compound | Cerium(IV) oxide | iaea.org |
| Chemical Oxidation | In the presence of ozone (O₃) and oxalate ligands. | Cerium(III)-oxalate complex | Cerium(IV) species | pnas.org, researchgate.net |
| Chemical Oxidation | Immersion in 30% hydrogen peroxide (H₂O₂). | Cerium(III) in a MOF | Surface Cerium(IV) | rsc.org |
| Hydrothermal Conversion | Aqueous nitric acid solution (pH=1) at >180 °C. | This compound | Cerium(IV) oxide | rsc.org |
Photoreactivity and Radiation Effects on this compound
The interaction of this compound with electromagnetic radiation, from light to electron beams, can induce significant chemical and morphological changes. The photoreactivity of cerium compounds is often linked to the Ce(III)/Ce(IV) redox couple. rsc.org
Under electron beam radiation, such as that used in liquid-cell transmission electron microscopy (LC-TEM), the growth and morphology of this compound nanocrystals are notably affected. pnnl.govosti.gov Studies have revealed that at high dose rates, the formation of branched structures can occur due to interfacial instability, demonstrating a direct effect of radiation on the material's crystallization process. pnnl.gov These non-classical growth mechanisms are critical for understanding and controlling the synthesis of nanomaterials. pnnl.govosti.gov
Cerium-based materials, including those derived from oxalate precursors, can exhibit significant photocatalytic activity. A metal-organic framework (MOF) containing cerium, for instance, has demonstrated the ability to effectively degrade methyl orange under light. rsc.org The photocatalytic performance is enhanced by the presence of both Ce³⁺ and Ce⁴⁺ on the material's surface, as the simultaneous presence of these species facilitates the redox reactions central to photocatalytic mechanisms. rsc.org
Furthermore, the study of actinide oxalates, for which cerium oxalate is often used as a non-radioactive analogue, provides insight into potential long-term radiation effects. pnnl.govresearchgate.net Plutonium(III) and (IV) oxalates have been observed to auto-decompose over time into nanocrystalline plutonium oxide, a process driven by self-irradiation. researchgate.net This suggests that, over extended periods, radiation could potentially induce the decomposition of this compound into its oxide.
Table 2: Observed Effects of Radiation on this compound and Related Systems
| Radiation Type | System | Observed Effect | Significance | Reference(s) |
|---|---|---|---|---|
| Electron Beam | This compound nanocrystal growth | Formation of branched structures; interfacial instability. | Demonstrates radiation's impact on non-classical crystal growth. | pnnl.gov |
| UV/Visible Light | Cerium-PTC MOF | Photocatalytic degradation of methyl orange. | Activity is enhanced by the presence of both Ce(III) and Ce(IV). | rsc.org |
| Alpha Radiation (Self-irradiation) | Plutonium(III) oxalate (Actinide Analogue) | Auto-decomposition to nanocrystalline plutonium oxide. | Suggests potential for long-term radiation-induced decomposition. | researchgate.net |
Hydrolysis and Solvolysis Reactions of this compound
This compound is characterized by its limited solubility in water but is soluble in strong mineral acids. solubilityofthings.comcdhfinechemical.com Its reactions in aqueous and other solvent systems are primarily dominated by high-temperature hydrolysis and decomposition processes, often referred to as hydrothermal conversion.
Under ambient conditions, the hydrolysis of the highly insoluble this compound is minimal. However, at elevated temperatures and pressures in an aqueous environment, this compound hydrate (B1144303) undergoes a multi-step transformation into cerium(IV) oxide. rsc.orgxray.czrsc.org This hydrothermal conversion process begins with the loss of water molecules. researchgate.netrsc.org Detailed structural analysis shows that the initial decahydrate, Ce₂(C₂O₄)₃·10H₂O, first undergoes dehydration and recrystallization into intermediate hydrated phases before the final conversion to oxide. rsc.org
Solvolysis, a more general term for the reaction with a solvent, is also relevant. In the Briggs-Rauscher oscillating reaction, which involves a complex mixture of reagents, a solvolysis product of a cerium catalyst is mentioned as part of the reaction mechanism, highlighting the potential for cerium complexes to react with solvent components under specific chemical conditions. researchgate.net
Table 3: Summary of Hydrolysis/Solvolysis Reactions
| Reaction Type | Conditions | Reactant | Key Observations/Products | Reference(s) |
|---|---|---|---|---|
| Hydrothermal Conversion | Aqueous solution, 180-220 °C, varying pH. | This compound decahydrate | Dehydration, recrystallization, and decomposition to nanocrystalline CeO₂. | rsc.org, xray.cz |
| Solubility | Water at standard temperature and pressure. | This compound | Generally considered to have limited solubility. | solubilityofthings.com |
| Solubility | Strong mineral acids. | This compound | Soluble. | cdhfinechemical.com |
Solution Chemistry and Complexation Behavior of Cerium Iii Oxalate
Solubility Equilibria of Cerium(III) Oxalate (B1200264) in Aqueous and Non-Aqueous Media
Cerium(III) oxalate, with the chemical formula Ce₂(C₂O₄)₃, is known for its limited solubility in water. This low solubility is a key characteristic that influences its behavior in various chemical environments. The dissolution of this compound in aqueous media is an equilibrium process, where the solid salt dissociates into its constituent ions, cerium(III) (Ce³⁺) and oxalate (C₂O₄²⁻). The extent of this dissolution is governed by its solubility product constant (Ksp). While generally considered insoluble, its solubility can be influenced by several factors, including temperature and the presence of other substances. solubilityofthings.com
In non-aqueous media, the solubility of this compound can vary significantly. For instance, its solubility is affected by the nature of the solvent, with different behaviors observed in polar versus non-polar solvents. mvpsvktcollege.ac.in The presence of other ions in non-aqueous solutions, such as nitrate (B79036) or sulfate, can also impact its solubility through competitive complexation.
The solubility of this compound is markedly dependent on the pH of the solution. solubilityofthings.com In acidic conditions (low pH), the oxalate ions (C₂O₄²⁻) in solution can become protonated to form hydrogen oxalate ions (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reaction reduces the concentration of free oxalate ions available to precipitate with cerium(III) ions, thereby increasing the solubility of this compound. solubilityofthings.comgeologyscience.ru Conversely, in neutral or slightly alkaline media, the oxalate ion is the predominant species, leading to lower solubility. osti.gov
The ionic strength of the solution also plays a role in the solubility of this compound. An increase in ionic strength, resulting from the presence of other non-reacting ions, can affect the activity coefficients of the cerium(III) and oxalate ions. This can lead to an increase in solubility, a phenomenon known as the "salt effect." mdpi.com However, the specific effects can be complex and depend on the nature of the additional ions present.
The following table illustrates the general trend of this compound solubility with changing pH.
| pH Condition | Predominant Oxalate Species | Effect on this compound Solubility |
| Acidic (low pH) | H₂C₂O₄, HC₂O₄⁻ | Increased |
| Neutral to Slightly Alkaline | C₂O₄²⁻ | Decreased |
This table provides a qualitative overview of the effect of pH on the solubility of this compound.
The common ion effect is a critical principle in controlling the precipitation of this compound. lumenlearning.comlibretexts.org According to Le Châtelier's principle, if either cerium(III) ions or oxalate ions are added to a saturated solution of this compound, the equilibrium will shift to the left, favoring the formation of solid this compound precipitate. libretexts.org This results in a decrease in the molar solubility of the salt. libretexts.org
This effect is practically utilized in various chemical processes to ensure the complete precipitation of cerium from a solution. By adding an excess of a soluble oxalate salt, such as sodium oxalate or ammonium (B1175870) oxalate, to a solution containing cerium(III) ions, the concentration of the oxalate ion is increased, driving the precipitation of this compound. mvpsvktcollege.ac.in The control of pH is also crucial in this process; precipitation is typically carried out in a controlled pH range of 3–5 to optimize the yield and crystallinity of the precipitate.
The reaction for the precipitation of this compound is as follows: 2Ce³⁺(aq) + 3C₂O₄²⁻(aq) ⇌ Ce₂(C₂O₄)₃(s)
By manipulating the concentrations of the common ions and the pH, the precipitation process can be precisely controlled to obtain this compound with desired properties. researchgate.net
Speciation and Complexation of Cerium(III) with Oxalate Ligands in Solution
The formation of cerium(III)-oxalate complexes is characterized by their stability constants (β). These constants quantify the equilibrium between the free cerium(III) ion, the oxalate ligand, and the resulting complex. Higher stability constants indicate a greater tendency for the complex to form. The stepwise formation of these complexes can be represented as follows:
Ce³⁺ + C₂O₄²⁻ ⇌ [Ce(C₂O₄)]⁺, with stability constant K₁
[Ce(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Ce(C₂O₄)₂]⁻, with stability constant K₂
[Ce(C₂O₄)₂]⁻ + C₂O₄²⁻ ⇌ [Ce(C₂O₄)₃]³⁻, with stability constant K₃
The following table presents a selection of reported stability constants for cerium(III)-oxalate complexes.
| Complex | Log β₁ | Log β₂ | Reference |
| [Ce(C₂O₄)]⁺ | 6.557 (thermodynamic) | iaea.org | |
| [Ce(C₂O₄)₂]⁻ | 9.450 (thermodynamic) | iaea.org |
Note: The values of stability constants can vary depending on the experimental conditions such as ionic strength and temperature. The values presented are for illustrative purposes.
Various spectroscopic techniques are employed to identify and characterize the different cerium(III)-oxalate complexes present in a solution. UV-visible spectroscopy is a valuable tool for this purpose. The formation of Ce(III)-oxalate complexes leads to changes in the UV-visible absorption spectrum of the cerium(III) ion. pnas.org For instance, a differential UV-vis spectrum can show a distinct peak indicating the formation of a Ce(III)-oxalate complex. pnas.org
Infrared (IR) and Raman spectroscopy can provide information about the coordination of the oxalate ligand to the cerium(III) ion. nih.gov The vibrational frequencies of the C=O and C-O bonds in the oxalate ligand are sensitive to its coordination mode (e.g., monodentate or bidentate). bibliotekanauki.pl Time-resolved laser fluorescence spectroscopy (TRLFS) is another powerful technique used to study the speciation of lanthanide ions, including cerium(III), in the presence of ligands like oxalate. researchgate.net
Adsorption and Desorption Phenomena on this compound Surfaces
The surface of solid this compound can participate in adsorption and desorption processes. This is particularly relevant when considering the interaction of this compound with other components in a mixture or its environmental fate. The surface of the particles can adsorb various ions and molecules from the surrounding solution. mdpi.com
Studies on materials with similar surface properties have shown that the adsorption process is influenced by factors such as pH, the concentration of the adsorbate, and the nature of the adsorbent surface. csic.es For instance, the adsorption of certain species may be enhanced at a specific pH range where the surface charge of the this compound and the charge of the adsorbing species are favorable for interaction. Desorption, the release of adsorbed substances, can often be achieved by changing the conditions, such as lowering the pH with acidic solutions. csic.es The surface area and porosity of the this compound particles also play a crucial role in their adsorptive capacity. researchgate.net
Ion Exchange Properties of this compound Containing Materials
Materials containing this compound, or those derived from it, have demonstrated notable ion exchange properties. These properties are particularly relevant in the fields of separation science and environmental remediation.
Hydrous oxides of metals, including those of cerium, are recognized as effective inorganic ion exchangers. vscht.cz Cerium dioxide (CeO₂), which can be produced from the calcination of this compound, is a material that has been extensively studied for its ion exchange capabilities. researchgate.netmdpi.com These materials exhibit an amphoteric nature, meaning they can exchange both cations and anions depending on the pH of the surrounding solution. vscht.cz
The ion exchange process involving cerium-containing materials is influenced by the charge and size of the ions being exchanged. For instance, in the case of hydrous oxides, alkali and alkaline earth metals are typically adsorbed on the surface and can be easily eluted. In contrast, more highly charged cations like Ce(III) are sorbed into the bulk of the material and are more difficult to elute. vscht.cz
Research has explored the use of cerium-containing materials for the purification of cerium from other rare earth elements through ion exchange processes. researchgate.netresearchgate.net The selectivity of these materials is a key factor in their effectiveness. For example, studies on the adsorption of cerium onto lead dioxide have shown that the presence of oxalate ions can significantly reduce the adsorption, indicating a strong interaction between cerium and oxalate that competes with the ion exchange process. akjournals.com
Furthermore, composite materials incorporating cerium have been developed to enhance ion exchange performance. For example, cerium(III)-doped graphitic carbon nitride has been synthesized and shown to have a high stability and reutilization capability in catalytic processes, where the complexation between surface Ce(III) and oxalate plays a crucial role. researchgate.net Similarly, chitosan (B1678972) crosslinked with oxalic acid has been used for the efficient recovery of Ce(III) ions from acidic solutions, a process that involves both adsorption and the formation of cerium oxalate complexes on the material's surface. researchgate.net
The following table provides a summary of research findings related to the ion exchange properties of cerium-containing materials.
| Material | Application/Finding | Reference |
| Hydrous Metal Oxides | General class of inorganic ion exchangers with amphoteric behavior. vscht.cz | vscht.cz |
| Cerium Dioxide (from Cerium Oxalate) | Used in the purification of cerium from mixed rare earth elements. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Lead Dioxide | Adsorption of cerium is reduced in the presence of oxalate, indicating strong Ce-oxalate complexation. akjournals.com | akjournals.com |
| Cerium(III)-doped Graphitic Carbon Nitride | Stable material where surface Ce(III)-oxalate complexation is key to catalytic activity. researchgate.net | researchgate.net |
| Oxalic Acid Crosslinked Chitosan | Efficient recovery of Ce(III) from acidic solutions through adsorption and surface complexation. researchgate.net | researchgate.net |
Advanced Applications and Functionalization Research of Cerium Iii Oxalate
Cerium(III) Oxalate (B1200264) as a Precursor to Advanced Cerium Oxides and Mixed Oxides
Cerium(III) oxalate is a favored precursor for producing cerium oxide (CeO₂) and mixed oxide materials due to the ability to control the morphology and properties of the final product. The thermal decomposition of cerium oxalate is a common and effective method for synthesizing these advanced materials. researchgate.net
Synthesis of High-Purity Cerium Dioxide (CeO₂) Nanomaterials
The thermal decomposition of this compound is a well-established method for synthesizing high-purity Cerium Dioxide (CeO₂) nanomaterials. researchgate.net This process allows for the creation of CeO₂ nanoparticles with controlled size and morphology, which are crucial for their performance in various applications. researchgate.netsrce.hr
The synthesis process often involves the precipitation of this compound from a solution containing cerium ions and oxalic acid. researchgate.netsrce.hr The resulting precipitate is then washed, dried, and calcined at elevated temperatures to yield CeO₂. srce.hr The characteristics of the final CeO₂ nanoparticles are highly dependent on the reaction conditions during the precipitation and calcination steps. Factors such as temperature, pH, and the presence of surfactants can be manipulated to control the particle size, shape, and surface area of the resulting nanomaterials. researchgate.net For instance, the use of a surfactant like polyvinylpyrrolidone (B124986) (PVP) during the precipitation of cerium oxalate can lead to the formation of lamellar structures, which are retained after calcination to produce porous CeO₂ micro-nano lamellas. researchgate.net
One of the key advantages of using this compound as a precursor is the ability to produce CeO₂ with a high degree of purity. srce.hr The decomposition process effectively removes the oxalate group, leaving behind a clean ceria structure. researchgate.net Furthermore, the morphology of the precursor can be retained in the final product, a phenomenon known as pseudomorphism. researchgate.net This allows for the creation of CeO₂ with specific shapes, such as plate-like particles, by controlling the morphology of the initial this compound crystals. researchgate.net
The calcination temperature plays a significant role in the crystallite size of the synthesized CeO₂. srce.hr Studies have shown that increasing the calcination temperature leads to an increase in both the average particle size and the crystallite size. srce.hr For example, nano-crystalline ceria powders with an average crystallite size of approximately 10 nm can be formed at temperatures above 400°C. researchgate.net
Table 1: Influence of Calcination Temperature on CeO₂ Nanoparticle Characteristics
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Morphology |
|---|---|---|
| 400 | ~10 | Nano-crystalline |
| 600 | 0.7 - 3 µm (agglomerate size) | Varies with precursor |
Controlled Synthesis of Cerium-Based Catalysts from Oxalate Precursors
The use of this compound as a precursor allows for the controlled synthesis of cerium-based catalysts with tailored properties. The morphology and particle size of the final ceria catalyst can be influenced by the synthesis conditions of the oxalate precursor, such as the concentration of reactants, reaction temperature, and pH.
One approach involves the co-precipitation method, where cerium oxalate is precipitated along with other metal compounds to create mixed oxide catalysts. diva-portal.org This technique is utilized for producing catalysts like Ce-Cu-O composites. diva-portal.org Another method is the complexed hydrothermal method and the oxalic acid gel method, which have been used to prepare Ce0.8Zr0.2O2 catalysts. researchgate.net
The choice of the cerium precursor has a significant impact on the catalytic performance of the resulting material. For instance, in the synthesis of CuO/CeO₂ catalysts for low-temperature CO oxidation, using cerium nitrate (B79036) as the precursor resulted in a catalyst with higher activity compared to when ammonium (B1175870) ceric nitrate was used. mdpi.com This was attributed to the larger specific surface area, pore volume, and higher number of surface oxygen species in the catalyst derived from cerium nitrate. mdpi.com
The thermal decomposition of the oxalate precursor is a critical step. For example, in the synthesis of CuO/CeO₂ catalysts, a calcination temperature of 450°C was chosen based on thermogravimetric analysis (TGA) to ensure complete decomposition of the precursor. mdpi.com The morphology of the precursor can also be retained in the final catalyst, a phenomenon known as pseudomorphism, allowing for the creation of catalysts with specific shapes. researchgate.net
Doping of Cerium Oxide with Other Metal Ions via Oxalate Route
The oxalate co-precipitation method is a versatile technique for doping cerium oxide with various metal ions to enhance its properties for specific applications. diva-portal.org This process involves the simultaneous precipitation of cerium oxalate and the oxalate of the dopant metal, leading to a homogeneous distribution of the dopant within the ceria matrix upon calcination. diva-portal.orgdiva-portal.org
This method has been successfully employed to synthesize ceria doped with a range of elements, including zirconium, calcium, gadolinium, lanthanum, yttrium, and europium. diva-portal.orgunits.itmdpi.comd-nb.info The introduction of these dopants can significantly improve the thermal stability, oxygen storage capacity (OSC), and catalytic activity of ceria. diva-portal.org For instance, doping with zirconium and/or calcium has been shown to enhance the performance of ceria in three-way catalytic converters by creating vacancies in the crystal lattice and providing more active sites. diva-portal.org
The oxalate route allows for the synthesis of single-phase oxalate precursors, even when multiple dopants are used. researchgate.net For example, compositions of Ce1-x(Ndx/4Prx/4Smx/4Gdx/4)O2-δ have been synthesized using this method, resulting in single-phase oxalate precursors that decompose into the desired doped oxide. researchgate.net The doping concentration can be precisely controlled, and it influences the properties of the final material. An increase in doping concentration can lead to a shift in the X-ray diffraction (XRD) pattern to higher angles, indicating a change in the lattice parameters. researchgate.net
Furthermore, the introduction of dopants can affect the decomposition temperature of the oxalate precursor. A slight shift to higher decomposition temperatures has been observed for greater substitution concentrations. researchgate.net The choice of dopant and its concentration can also influence the surface area of the resulting doped ceria, which is related to the electronegativity of the dopant. diva-portal.org
Catalytic Applications Involving this compound Derivatives
Materials derived from this compound are extensively utilized in various catalytic applications due to the unique properties of the resulting cerium-based oxides. These materials exhibit high oxygen storage capacity, redox properties, and thermal stability, making them effective in both heterogeneous and photocatalysis.
Heterogeneous Catalysis with this compound Derived Materials
Cerium oxide-based materials derived from oxalate precursors are highly effective heterogeneous catalysts for a variety of reactions. diva-portal.org The catalytic activity of these materials is closely linked to their structural and electronic properties, which can be tailored during the synthesis process. core.ac.uk
One of the most significant applications of ceria-based catalysts is in three-way catalytic converters for automotive exhaust gas treatment. diva-portal.org The high oxygen storage capacity (OSC) of ceria, which is the ability to store and release oxygen, is crucial for the simultaneous conversion of carbon monoxide (CO), hydrocarbons (HCs), and nitrogen oxides (NOx) into less harmful substances. diva-portal.org Doping ceria with other metal ions, such as zirconium and calcium, via the oxalate co-precipitation route can enhance its thermal stability and OSC, leading to improved catalytic performance. diva-portal.org
Cerium oxide itself can act as a catalyst for various reactions. For example, mesoporous cerium oxide nanoparticles have been shown to be effective heterogeneous catalysts for the transamidation of amides with amines under solvent-free conditions. researchgate.net The choice of the cerium precursor, including oxalate, can influence the catalytic activity of the resulting ceria. researchgate.net
The morphology of the ceria support, which can be controlled through the oxalate precursor method, also plays a vital role. core.ac.uk Nanostructured ceria with specific shapes can expose more reactive crystal facets, thereby enhancing the catalytic activity, selectivity, and stability of the catalyst. core.ac.uk
Table 2: Applications of this compound Derived Heterogeneous Catalysts
| Catalyst | Application | Key Findings |
|---|---|---|
| Zr- and/or Ca-doped CeO₂ | Three-way catalysis | Enhanced thermal stability and oxygen storage capacity. diva-portal.org |
| Mesoporous CeO₂ | Transamidation | Effective for transamidation of amides with amines. researchgate.net |
| PdO/CeO₂ | Catalytic ozonation of oxalate | High efficiency in degrading refractory organic pollutants. acs.org |
Photocatalytic Activity of Cerium-Oxalate-Based Composites
Cerium oxide-based materials, often synthesized from oxalate precursors, are promising candidates for photocatalysis, a process that utilizes light to drive chemical reactions. scispace.com The photocatalytic efficiency of these materials is largely dependent on their ability to absorb light and generate electron-hole pairs, which then produce reactive oxygen species (ROS) to degrade pollutants. mdpi.com
Pure cerium dioxide (CeO₂) has a wide bandgap, which limits its photocatalytic activity to the UV region of the spectrum. scispace.com To enhance its performance under visible light, various strategies are employed, such as doping with other elements or creating composite materials. scispace.com For instance, doping CeO₂ with rare-earth elements can modify its electronic structure and improve its photocatalytic activity. mdpi.com
However, the addition of ceria to other photocatalysts does not always lead to an enhancement in activity. In some cases, such as with CeO₂/TiO₂ and CeO₂/ZnO heterostructures, a decrease in photocatalytic activity has been observed. acs.org This deactivation can be attributed to factors like the scavenging of ROS by ceria, increased recombination of charge carriers, or UV shielding effects. acs.org
The photocatalytic degradation of organic pollutants often follows specific reaction kinetics. For example, the degradation of methyl orange using Fe₃O₄/Ni-Al-Ce LDH/Bi₂WO₆ composites was found to follow first-order reaction kinetics. scielo.br Trapping experiments can be used to identify the main active species involved in the photocatalytic process, which can include superoxide (B77818) radicals (•O₂⁻), hydroxyl radicals (•OH), electrons (e⁻), and holes (h⁺). scielo.br
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Acetic acid | C₂H₄O₂ |
| Ammonia | NH₃ |
| Ammonium ceric nitrate | (NH₄)₂Ce(NO₃)₆ |
| Benzoquinone | C₆H₄O₂ |
| Carbon dioxide | CO₂ |
| Carbon monoxide | CO |
| Cerium(III) acetate (B1210297) | Ce(C₂H₃O₂)₃ |
| Cerium(III) chloride | CeCl₃ |
| Cerium(III) nitrate | Ce(NO₃)₃ |
| This compound | Ce₂(C₂O₄)₃ |
| Cerium dioxide | CeO₂ |
| Citric acid | C₆H₈O₇ |
| Copper sulfide | CuS |
| Copper(II) nitrate | Cu(NO₃)₂ |
| Europium(III) nitrate | Eu(NO₃)₃ |
| Gadolinium oxide | Gd₂O₃ |
| Gelatin | Not applicable |
| Graphene oxide | Not applicable |
| Hydrochloric acid | HCl |
| Hydrogen peroxide | H₂O₂ |
| Iron(II,III) oxide | Fe₃O₄ |
| Lanthanum oxide | La₂O₃ |
| Malachite green oxalate | C₅₂H₅₄N₄O₁₂ |
| Manganese oxide | MnOₓ |
| Methanol (B129727) | CH₃OH |
| Methyl orange | C₁₄H₁₄N₃NaO₃S |
| Neodymium oxide | Nd₂O₃ |
| Nickel oxide | NiO |
| Niobium pentoxide | Nb₂O₅ |
| Nitric acid | HNO₃ |
| Nitrogen oxides | NOₓ |
| N-octylamine | C₈H₁₉N |
| Oxalic acid | H₂C₂O₄ |
| Palladium oxide | PdO |
| Potassium dichromate | K₂Cr₂O₇ |
| Potassium carbonate | K₂CO₃ |
| Praseodymium oxide | Pr₆O₁₁ |
| Polyvinylpyrrolidone | (C₆H₉NO)ₙ |
| Rhodamine B | C₂₈H₃₁ClN₂O₃ |
| Samarium oxide | Sm₂O₃ |
| Silicon dioxide | SiO₂ |
| Silver | Ag |
| Sodium oxalate | Na₂C₂O₄ |
| Tert-butyl alcohol | (CH₃)₃COH |
| Titanium dioxide | TiO₂ |
| Yttrium oxide | Y₂O₃ |
| Zinc oxide | ZnO |
Investigation of Reaction Mechanisms on this compound Catalytic Surfaces
The catalytic activity of cerium-based materials, including those derived from this compound, is a subject of intensive research. The thermal decomposition of this compound produces active cerium oxides, whose catalytic properties are influenced by factors such as surface area and lattice strain. iaea.org The "activity" of these oxide powders, which relates to their enhanced chemical reactivity, is linked to the mode of decomposition of the original oxalate salt. iaea.org
A significant application of cerium's catalytic properties is in the ozonation of organic pollutants. researchgate.net In these processes, cerium-based catalysts facilitate the degradation of recalcitrant organic compounds. researchgate.netnih.gov Research on Ce(III)-doped graphitic carbon nitride (Ce-CN) for the ozonation of oxalate has shown that Ce(III) and surface hydroxyl groups act as dual catalytic sites. researchgate.netnih.gov It is proposed that a complex forms between the surface-bound Ce(III) and the oxalate molecule, making the oxalate more susceptible to attack by ozone and hydroxyl radicals. researchgate.netnih.gov The presence of the Ce-CN catalyst was found to increase the degradation efficiency of oxalate by 47.1% and boost the production of hydroxyl radicals by 40%. researchgate.net
Another well-studied mechanism involves catalysts where cerium oxide is used as a support, for instance, with palladium oxide (PdO/CeO₂). acs.orgcapes.gov.brresearchgate.net In the catalytic ozonation of oxalate using this system, a synergetic function is observed. The reaction mechanism does not rely on the generation of hydroxyl radicals. acs.orgcapes.gov.brresearchgate.net Instead, the process involves two key steps:
Oxalate is adsorbed onto the CeO₂ portion of the catalyst, forming surface complexes. acs.orgcapes.gov.brresearchgate.net
Ozone (O₃) is adsorbed onto the PdO component, where it decomposes into surface atomic oxygen (*O). acs.orgcapes.gov.brresearchgate.net
This highly reactive surface atomic oxygen then readily reacts with the cerium-oxalate complex, leading to its degradation into CO₂. acs.orgcapes.gov.br This mechanism demonstrates the high activity and selectivity of the catalyst for oxalate degradation. acs.org
| Catalyst System | Proposed Mechanism | Key Findings | Source |
|---|---|---|---|
| Ce(III)-doped graphitic carbon nitride (Ce-CN) | Dual catalytic sites: Ce(III) complexes with oxalate, while surface hydroxyl groups activate ozone to produce hydroxyl radicals. | Increased oxalate degradation by 47.1%; enhanced hydroxyl radical production by 40%. | researchgate.netnih.gov |
| Palladium oxide on cerium oxide support (PdO/CeO₂) | Synergistic effect: Oxalate adsorbs on CeO₂, and O₃ decomposes on PdO to form surface atomic oxygen, which then reacts with the adsorbed oxalate. | Highly efficient degradation not reliant on hydroxyl radicals; oxalate is degraded to CO₂. | acs.orgcapes.gov.brresearchgate.net |
Luminescent and Optoelectronic Applications Research of this compound
This compound and its derivatives are gaining attention for their unique optical and photoluminescent properties, making them appealing for photonics and optoelectronic applications. researchgate.net
This compound as a Host Material for Luminescent Doping
This compound serves as an important precursor and host material for creating phosphors. Rare earth-doped cerium oxalate composites exhibit unique photoluminescent characteristics suitable for integration into polymers for photonic devices. researchgate.net A key application is the use of Ce(III)-doped strontium oxalate as a precursor to synthesize the blue phosphor Sr₂CeO₄. cdmf.org.brscielo.brscienceopen.comdoaj.org The thermal treatment of the doped oxalate precursor at high temperatures (e.g., 1100 °C) leads to the formation of the Sr₂CeO₄ photoluminescent phase, which emits a broad and intense band with a maximum around 485 nm. cdmf.org.brscielo.br The optimal amount of Ce(III) doping in the strontium oxalate precursor is crucial for obtaining desirable photoluminescence properties. cdmf.org.br
Similarly, cerium oxide (CeO₂), which can be produced by the thermal decomposition of this compound, is an attractive host material for doping with other rare earth ions like Sm³⁺ and Eu³⁺. iaea.orgrsc.org The CeO₂ host can efficiently absorb excitation energy and transfer it to the dopant ions, enhancing their emission efficiency. rsc.org The similarity in ionic radii between Ce⁴⁺ and other trivalent rare earth ions facilitates their incorporation into the ceria lattice. mdpi.comd-nb.info For instance, Eu-doped ceria nanoparticles show well-defined emission bands resulting from the f-f transitions of Eu³⁺ ions incorporated into the CeO₂ lattice. mdpi.com
| Precursor/Host System | Dopant | Resulting Phosphor | Emission Characteristics | Source |
|---|---|---|---|---|
| Strontium oxalate (SrC₂O₄) | Cerium(III) | Sr₂CeO₄ | Broad blue emission band centered around 485 nm. | cdmf.org.brscielo.br |
| Cerium oxalate [Ce₂(C₂O₄)₃] | Praseodymium(III) | Pr-doped cerium oxalate | Emission peaks corresponding to Pr³⁺ transitions, indicating energy transfer. | ias.ac.inresearchgate.net |
| Cerium oxalate (as precursor for CeO₂) | Samarium(III), Europium(III) | CeO₂:Sm³⁺, Eu³⁺ | Dominant red emission due to high-efficiency energy transfer to Eu³⁺. | rsc.org |
Energy Transfer Mechanisms in this compound-Based Phosphors
Energy transfer is a fundamental process in doped luminescent materials, where energy absorbed by a sensitizer (B1316253) (the host or a co-dopant) is transferred to an activator (the emitting ion). In cerium-based phosphors, Ce³⁺ often acts as an efficient sensitizer due to its allowed 4f–5d transitions. ias.ac.in
Research on praseodymium-doped cerium oxalate crystals has demonstrated a clear energy transfer process from Ce³⁺ to Pr³⁺ ions. ias.ac.inresearchgate.net The small energy gap between the energy levels of the Ce³⁺ sensitizer and the Pr³⁺ activator facilitates this transfer. ias.ac.in The strong overlap between the emission spectrum of Ce³⁺ and the absorption spectrum of Pr³⁺ further supports the occurrence of this energy transfer. ias.ac.in
In more complex systems where Ce³⁺ is co-doped with other ions, the energy transfer mechanism can often be identified as a dipole-dipole interaction. optica.orgresearchgate.netmdpi.com The efficiency of this transfer depends on the concentration of the dopant ions and the critical distance between the sensitizer and activator. optica.org For example, in Ce³⁺ and Eu²⁺ co-doped phosphors, the mechanism is often a resonance-type energy transfer via dipole-dipole interactions. researchgate.net In other systems, such as Y₂O₃:Ce³⁺,Tb³⁺,Eu³⁺, a sequential energy transfer of Ce³⁺ → Tb³⁺ → Eu³⁺ has been confirmed, where the mechanism is identified as quaternary-quaternary interactions. rsc.org While not all these studies use an oxalate host directly, the principles govern the behavior of cerium oxalate-based phosphors.
Sorption and Separation Technologies Utilizing this compound
This compound's low solubility and ability to form stable complexes are properties that are exploited in environmental sorption and the separation of elements.
Adsorption of Contaminants by this compound Sorbents
Cerium-based compounds have shown potential for environmental remediation, particularly in the removal of heavy metal ions from wastewater. The ability of cerium compounds to form stable complexes with various metal ions allows them to be used as effective sorbents. Studies have indicated that cerium-based materials can enhance the adsorption capacities for heavy metals such as lead and cadmium, making them valuable for pollution control strategies. The high surface-to-volume ratio of cerium-based nanoparticles can further increase their sorption capacity compared to bulk materials. nih.gov While cerium(III) itself can be adsorbed onto materials like montmorillonite (B579905) clay, its compounds also serve as the active adsorbent. mdpi.com
Role of this compound in Rare Earth Element Separation Processes
The precipitation of rare earth elements (REEs) as oxalates is a cornerstone of their hydrometallurgical processing and separation. aalto.finih.gov Due to the very low solubility of rare earth oxalates, oxalic acid is used as a highly effective precipitant to recover REEs from leach solutions. nih.govmdpi.comtsijournals.com This process allows for the selective separation of REEs from other elements like iron, which may remain in the solution if conditions are controlled properly. aalto.fimdpi.com
The process is widely applied in recycling, for instance, recovering REEs from spent NdFeB permanent magnets. aalto.fimdpi.comrsc.org After leaching the magnet alloy in acid, oxalic acid is added to precipitate the REE oxalates, leaving iron in the solution. aalto.fimdpi.com The efficiency of this precipitation is dependent on factors such as temperature, reaction time, and the amount of oxalic acid used. mdpi.com Using a stoichiometric amount of oxalic acid can precipitate around 93% of the REEs, while a slight excess can increase precipitation efficiency to over 98%, though it may risk the co-precipitation of iron. mdpi.com
Furthermore, oxalate precipitation can be used to separate cerium from other REEs. This often involves an oxidation step, where Ce(III) is converted to Ce(IV). scirp.org Since Ce(IV) compounds have different solubilities and chemical properties than trivalent REE compounds, a separation can be achieved. scirp.orgmdpi.com For example, after calcining mixed rare earth oxalates to oxides, the Ce(IV) oxide (CeO₂) formed is insoluble in certain acids, while the trivalent REE oxides will dissolve, allowing for a solid-liquid separation. osti.govgoogle.com The pH of the solution is a critical parameter, as the precipitation of REE oxalates is highly pH-dependent, allowing for fractionation between different REEs and the separation from impurities. mdpi.comsoton.ac.uk
| Application | Method | Key Parameters | Outcome | Source |
|---|---|---|---|---|
| REE recovery from NdFeB magnets | Selective precipitation from leach solution using oxalic acid. | Amount of oxalic acid (stoichiometric vs. excess). | ~93% REE precipitation with stoichiometric amount; >98% with excess. Selective separation from iron is possible. | aalto.fimdpi.com |
| Separation of Cerium from other REEs | Oxidation of Ce(III) to Ce(IV) followed by precipitation or selective leaching. | Oxidation state of cerium; acid concentration for leaching. | Insoluble CeO₂ can be separated from soluble trivalent REE compounds. | scirp.orgosti.govgoogle.com |
| Purification of REE leach liquor | Selective precipitation of REE oxalates by pH adjustment. | pH (optimum range typically 1-2). | Maximum REE precipitation (96-99%) with high purity by separating from other impurities like calcium. | soton.ac.uk |
| Group separation of REEs | Chemical Separation of Rare Earth Oxalates (CSEREOX) by selective solubilization. | Aqueous oxalic acid. | Efficient separation of heavy REEs (like Dy) from light REEs (like Nd/Pr). | rsc.org |
Development of Functional Composites Incorporating this compound
The integration of this compound into various matrices to create functional composites is a significant area of materials science research. These composites harness the unique properties of cerium compounds, often using the oxalate as a precursor to form nanocrystalline cerium oxide within a host material. This approach allows for the development of advanced materials with tailored catalytic, optical, and electronic properties for a range of applications. samaterials.comresearchgate.netsolubilityofthings.com
Research has focused on incorporating this compound or its derivatives into polymer, ceramic, and oxide-based matrices. The resulting composites benefit from the well-dispersed cerium species, which can enhance catalytic efficiency, improve UV resistance, and introduce novel functionalities. samaterials.comresearchgate.net
Polymer-Matrix Composites
The development of functional nanofibers from transparent polymer systems is an emerging field. researchgate.net Incorporating functional nanoparticles into a polymer matrix in nanofiber form can create active materials for photonic, electronic, and energy generation applications. researchgate.netresearchgate.net
One notable area of research involves the incorporation of this compound crystals into a polyvinyl alcohol (PVA) matrix to form functional nanofibers through an electrospinning technique. researchgate.netresearchgate.net In these studies, pure and rare-earth-doped cerium oxalate crystals are synthesized and then dispersed within the PVA solution before electrospinning. researchgate.net
Detailed Research Findings:
Synthesis: Cerium oxalate crystals, sometimes doped with other rare-earth elements like praseodymium (Pr³⁺) and neodymium (Nd³⁺), are first synthesized via methods such as the single diffusion gel growth method. researchgate.net These powdered crystals are then incorporated into the PVA matrix to produce nanofibers. researchgate.net
Structural and Optical Properties: X-ray diffraction (XRD) analysis confirms the monoclinic structure of the this compound within the composite. researchgate.net Fourier-transform infrared spectroscopy (FTIR) reveals interactions between the cerium ions and the PVA polymer. researchgate.net The polymer matrix can affect the optical properties of the composite; for instance, the absorption peak of cerium oxalate (around 257 nm, corresponding to Ce³⁺ ion transitions) may be shifted or suppressed in the doped PVA films. researchgate.net Photoluminescence studies of rare-earth-doped cerium oxalate-PVA nanofibers show strong emission in the blue-green region, indicating their potential for photonic applications. researchgate.net
Ceramic and Oxide-Based Nanocomposites
This compound is frequently used as a precursor to synthesize cerium oxide (CeO₂) nanoparticles within a ceramic or metal oxide matrix. The thermal decomposition of the oxalate allows for the in-situ formation of fine, well-dispersed nanocrystalline ceria, which is crucial for catalytic and sensing applications. conicet.gov.arresearchgate.net
Ce(III)-Doped Graphitic Carbon Nitride (g-C₃N₄) Composites:
Application in Catalytic Ozonation: Research has demonstrated the synthesis of Ce(III)-doped graphitic carbon nitride (Ce-CN) composites for the catalytic ozonation of organic pollutants like oxalate. researchgate.net The g-C₃N₄ structure provides an ideal substrate for accommodating Ce(III), which facilitates the formation of surface hydroxyl groups. researchgate.net
Performance: The presence of cerium significantly enhances the degradation efficiency of pollutants. A composite with 2.5% Ce-CN catalyst increased the degradation efficiency of oxalate by 47.1% within 30 minutes. researchgate.net This improvement is attributed to the accelerated decomposition of ozone and a 40% increase in the production of hydroxyl radicals, which are potent oxidizing agents. researchgate.net The Ce(III) and surface hydroxyl groups act as dual catalytic sites. researchgate.net
ZnO-CeO₂ Nanocomposites:
Synthesis via Oxalate Co-precipitation: Nanocomposite powders of zinc oxide (ZnO) and cerium(IV) oxide (CeO₂) have been prepared by co-precipitating cerium(III) and zinc(II) cations with oxalate anions. conicet.gov.ar Subsequent calcination of the oxalate precipitate leads to the formation of the ZnO-CeO₂ nanocomposite. conicet.gov.ar
Structural Characteristics: This method results in nanocomposites where the ZnO crystalline domains are smaller than in pure zinc oxide. conicet.gov.ar The this compound decomposes to form CeO₂ crystals with sizes around 10–15 nm. conicet.gov.ar
Catalytic Application: These composites are designed as "active catalytic supports" for reactions such as the steam reforming of methanol to produce hydrogen. The improved dispersion of zinc oxide on these composites enhances their catalytic performance. conicet.gov.ar
Nanosized Composites for Gas Sensing:
Ce-doped SnO₂ Sensors: Nanosized cerium-containing materials based on tin dioxide (SnO₂) have been developed for use as adsorption semiconductor sensors. tandfonline.com Although some syntheses use cerium(III) acetate as the precursor, the principle relies on creating a CeO₂/SnO₂ nanocomposite. tandfonline.com These sensors exhibit high sensitivity to hydrogen, with average particle sizes of approximately 9 nm. tandfonline.com
Magnetic Nanocomposites
The synthesis of magnetic nanocomposites incorporating ceria has also been explored, where this compound serves as a key intermediate.
Fe₃O₄/CeO₂ Nanocomposites:
Synthesis: Iron(II,III) oxide/cerium(IV) oxide (Fe₃O₄/CeO₂) nanocomposites have been synthesized using a microwave-assisted solvothermal method. mdpi.com During this process, weak signals corresponding to this compound hydrate (B1144303) are detected in the material before the final calcination step, indicating its formation as an intermediate. mdpi.com The organic cerium ligands from the precursor decompose at high temperatures (above 500 °C) to form the final crystalline CeO₂ structure on the Fe₃O₄ nanoparticles. mdpi.com
Catalytic Activity: These magnetic nanocomposites show promise as catalysts. For example, they have been tested for their catalytic activity in the formation of imines from benzyl (B1604629) alcohol and aniline. mdpi.com
Interactive Data Table: Functional Composites Incorporating this compound
| Composite Type | Matrix Material | Synthesis Highlight | Key Research Finding | Potential Application |
| Polymer Nanofiber | Polyvinyl Alcohol (PVA) | Electrospinning of PVA with cerium oxalate crystals. researchgate.net | Strong blue-green photoluminescence in rare-earth-doped versions. researchgate.net | Photonics, Electronics researchgate.netresearchgate.net |
| Catalytic Composite | Graphitic Carbon Nitride (g-C₃N₄) | Doping of g-C₃N₄ with Ce(III). researchgate.net | Increased oxalate degradation by 47.1% via catalytic ozonation. researchgate.net | Environmental Remediation researchgate.net |
| Catalytic Support | Zinc Oxide (ZnO) | Co-precipitation of Ce(III) and Zn(II) with oxalate, followed by calcination. conicet.gov.ar | Forms nanostructured CeO₂ (~10-15 nm) and smaller ZnO domains, improving catalytic support properties. conicet.gov.ar | Catalysis (Methanol Steam Reforming) conicet.gov.ar |
| Magnetic Nanocomposite | Iron(II,III) Oxide (Fe₃O₄) | Microwave-assisted solvothermal synthesis where this compound hydrate is an intermediate. mdpi.com | Forms crystalline CeO₂ nanoparticles on the magnetic core after calcination. mdpi.com | Catalysis mdpi.com |
Theoretical and Computational Investigations of Cerium Iii Oxalate
Density Functional Theory (DFT) Studies on Electronic Structure of Cerium(III) Oxalate (B1200264)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of cerium(III) oxalate. These computational methods provide insights into the nature of chemical bonding, crystal stability, and the behavior of electrons within the material, which are often challenging to probe experimentally.
Prediction of this compound Crystal Structures and Stabilities
Computational approaches, particularly those combining methods like Monte Carlo simulated annealing with DFT, are instrumental in predicting the crystal structures of materials. rsc.org For this compound, DFT calculations help in determining the most energetically favorable crystal structures. These methods can explore various possible arrangements of cerium and oxalate ions to identify stable polymorphs. The stability of these predicted structures is evaluated based on their calculated lattice energies. rsc.org
The process often involves generating a multitude of candidate structures and then optimizing their geometries using DFT. rsc.org The relative stabilities of different potential crystal forms can be assessed by comparing their energies. nih.gov This predictive capability is crucial for understanding the material's properties and for guiding synthetic efforts toward specific crystalline phases. For instance, DFT calculations can predict the relative energies of different polymorphs at 0 K, and further calculations can incorporate temperature-dependent effects to determine their stability at room temperature. nih.gov
Computational Analysis of Oxalate Ligand Bonding in Cerium(III) Complexes
DFT calculations are pivotal in elucidating the nature of the chemical bond between the cerium(III) ion and the oxalate ligands. researchgate.net These studies can quantify the degree of ionic versus covalent character in the Ce-O bonds. For related actinide(IV) oxalate complexes, DFT studies have shown that the metal-oxygen bond is predominantly ionic. osti.gov Similar analyses for this compound provide a detailed picture of the electronic interactions.
Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be applied to the results of DFT calculations to characterize the bonding. nih.gov This analysis provides quantitative measures of the bond's strength and nature. Furthermore, Energy Decomposition Analysis (EDA) can be used to break down the total interaction energy between the cerium ion and the oxalate ligands into electrostatic, Pauli repulsion, and orbital interaction components, offering a deeper understanding of the bonding mechanism. nih.gov DFT can also be used to model the structures of cerium complexes with various ligands in solution, helping to explain experimental observations such as shifts in redox potentials. acs.orgumich.edu
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound systems, complementing the static picture provided by DFT. MD simulations can model the time evolution of these systems, providing insights into processes like crystal growth, dissolution, and ion transport.
Simulation of this compound Growth and Dissolution Processes
MD simulations can be used to study the fundamental mechanisms of this compound nucleation and growth from solution. researchgate.net These simulations can reveal how individual ions and molecules come together to form nanocrystals. Experimental techniques like in-situ liquid cell transmission electron microscopy (LC-TEM) have shown that the growth of cerium oxalate can proceed through non-classical pathways, including monomer-by-monomer addition and particle aggregation, depending on precursor concentrations. pnnl.gov MD simulations can provide an atomistic-level understanding of these observed phenomena.
The dissolution of cerium-containing materials, which is relevant to the stability of cerium oxalate, has also been investigated using computational methods. For instance, studies on ceria (CeO2), a related cerium compound, have shown that dissolution rates are significantly influenced by surface defects and oxygen vacancies. acs.org While these studies are on ceria, the principles of how lattice defects affect dissolution can be extended to understand the stability of cerium oxalate under various conditions.
Understanding Ion Transport Mechanisms in this compound Materials
While specific studies on ion transport within this compound are not widely available, the principles of ion transport in similar materials can be explored through computational methods. MD simulations are a key tool for investigating the movement of ions through a crystal lattice or in solution. For instance, in the context of redox flow batteries, the diffusion of cerium ions in solution is a critical factor, and it is known to be affected by the size of the coordination sphere around the cerium ion. soton.ac.uk
Ab Initio Calculations of this compound Reaction Pathways
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate means of investigating the reaction pathways of this compound. These methods are particularly useful for studying complex chemical reactions and understanding the underlying electronic mechanisms.
Ab initio molecular dynamics simulations can be used to follow the course of a reaction, such as the decomposition of oxalate. acs.org For instance, in the peroxydisulfate-oxalate reaction, ab initio MD has been used to show the rapid dissociation of intermediate species. acs.org Similar approaches could be applied to understand the thermal decomposition of this compound into cerium oxide.
Thermodynamic Modeling of this compound Phases and Equilibria
Thermodynamic modeling is a critical tool for understanding and predicting the behavior of this compound in various chemical environments. Such models are particularly vital in fields like hydrometallurgy, where the precipitation of rare earth oxalates is a key step in separation and recycling processes, and in nuclear chemistry, where cerium serves as an analog for trivalent actinides. researchgate.netmdpi.com Modeling allows for the prediction of phase stability, solubility, and speciation under a wide range of conditions, such as varying pH, temperature, and ionic strength.
Research Findings and Phase Equilibria
Detailed investigations into the thermodynamic properties of this compound have revealed complex phase behavior and decomposition pathways. Studies using differential scanning calorimetry and thermogravimetry have shown that hydrated this compound undergoes multi-step thermal decomposition. researchgate.net These events correspond to the sequential loss of adsorbed water and water of hydration, followed by the decomposition of the anhydrous this compound to form cerium oxide. researchgate.net The decomposition of the anhydrous form has been found to follow first-order reaction kinetics. researchgate.net
The most common hydrate (B1144303) is this compound decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O), which crystallizes in the monoclinic P2₁/c space group. researchgate.netxray.cz Hydrothermal treatments can convert this precursor into cerium dioxide, with the final particle morphology and crystallinity being highly dependent on the temperature and pH of the reaction medium. xray.cz
Recent research has unveiled a more complex, nonclassical crystallization pathway for this compound. Investigations combining cryo-transmission electron microscopy and X-ray scattering have shown that its formation from solution can involve a metastable chemical equilibrium between transient, reactant-rich liquid droplets and amorphous solid particles. nih.gov Contrary to previous assumptions where droplets were thought to evolve into the amorphous solid, these two non-crystalline phases can coexist for extended periods, with their proportions governed by a multicomponent phase diagram. nih.gov This discovery of a metastable equilibrium between solid and liquid precursors is a significant update to the understanding of phase transformations in this system. nih.gov
Solubility and Equilibrium Modeling
The solubility of this compound is generally low in water but is significantly influenced by the chemical conditions of the aqueous solution, particularly in acidic media. samaterials.comsolubilityofthings.com To accurately predict its solubility and the formation of various aqueous species, thermodynamic models such as the Pitzer model have been developed. researchgate.net These models are essential for complex systems containing high concentrations of electrolytes, like the nitric acid media used in nuclear fuel reprocessing. researchgate.netmdpi.com
Thermodynamic Data
Thermodynamic data are fundamental inputs for any robust model. For this compound, key data include heat capacity, enthalpy of formation, and equilibrium constants for dissolution and complexation reactions.
Table 1: Solid Phase Heat Capacity of Anhydrous this compound
| Property | Value (J/mol·K) | Temperature (K) | Source |
| Cp,solid | 499.20 | 418.00 | NIST chemeo.comchemeo.comnist.gov |
Note: An equation for the heat capacity (Cp) as a function of temperature (T) has been reported as Cp = 3.2177x10¹ - (1.9668x10⁻¹)T + (4.0732x10⁻¹)T² - (2.7686x10⁻¹)T³ J/g·K for the temperature range of 418 K to 538 K. nist.gov
Table 2: Thermodynamic Parameters for Cerium(III)-Oxalate Complexation
| Reaction | Log K (Stability Constant) | Temperature (°C) | Ionic Medium |
| Ce³⁺ + C₂O₄²⁻ ⇌ [Ce(C₂O₄)]⁺ | Data not explicitly found in search results. | 25 | 1 M NaClO₄ |
| Ce³⁺ + 2C₂O₄²⁻ ⇌ [Ce(C₂O₄)₂]⁻ | Data not explicitly found in search results. | 25 | 1 M NaClO₄ |
Note: While a study on the stability constants for oxalate complexes of Ce(III) was identified, the specific values were not available in the provided search snippets. researchgate.net Such data are crucial for accurate speciation modeling.
The modeling efforts, especially when validated against independent experimental data, provide a powerful framework for predicting the geochemical behavior of this compound and its analogs in complex industrial and environmental systems. mdpi.comcolab.ws
Analytical Methodologies for Cerium Iii Oxalate Quantification and Speciation
Chromatographic Techniques for Cerium(III) Oxalate (B1200264) Analysis
Chromatographic methods are powerful for separating and quantifying the components of a cerium(III) oxalate sample, typically after dissolution. These techniques are essential for determining the concentration of cerium(III) ions and oxalate ions in a sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of cerium(III) ions. Mixed-mode chromatography, which combines ion exchange and hydrophobic interactions, can be used for the separation. For instance, cerium(III) can be retained and analyzed on a mixed-mode column with a mobile phase consisting of water, acetonitrile (MeCN), and a buffer like ammonium (B1175870) formate (B1220265). sielc.com Detection is often achieved using methods like Evaporative Light Scattering Detection (ELSD), Corona-Discharge Detector (CAD), or Mass Spectrometry (ESI-MS), which are suitable for non-volatile analytes. sielc.com
Ion chromatography is particularly well-suited for the quantification of the oxalate anion (C₂O₄²⁻). Anion exchange chromatography with conductivity detection is a sensitive method for determining low concentrations of oxalate in aqueous samples. nih.gov This approach allows for the indirect quantification of this compound by measuring the concentration of its anionic component.
Table 1: Example HPLC Conditions for Cerium(III) Analysis
| Parameter | Condition |
|---|---|
| Column | Mixed-mode Newcrom AH |
| Column Dimensions | 4.6 x 100 mm |
| Particle Size | 5 µm |
| Mobile Phase | Water, Acetonitrile (MeCN), and Ammonium Formate |
| Detection | Evaporative Light Scattering Detector (ELSD), CAD, ESI-MS |
Electroanalytical Methods for this compound Species Detection
Electroanalytical techniques are used to study the redox behavior of cerium and to quantify its concentration. Cerium is notable for its stable Ce(III) and Ce(IV) oxidation states, making it amenable to methods like cyclic voltammetry and potentiometric titration. wikipedia.org
Cyclic Voltammetry (CV) is employed to investigate the kinetics of the Ce(III)/Ce(IV) redox couple. srce.hr In a typical CV experiment, the potential is swept, and the resulting current is measured, providing information on the electrochemical process. The presence of oxalate ions in the solution will affect the redox potential of the cerium couple due to the formation of cerium-oxalate complexes. chemicalpapers.com Studies on the Ce(IV)/Ce(III) couple in various media show it behaves as a quasi-reversible process where the kinetics are diffusion-controlled. srce.hr The complexation of cerium ions with anions like oxalate can shift the formal potential, influencing the ease of oxidation of Ce(III). srce.hr
Potentiometric titration is a quantitative method used to determine the concentration of cerium. In a cerimetric titration, a standard solution of a Ce(IV) salt is used to titrate a reducing agent, or conversely, a Ce(III) solution can be titrated with a standard oxidizing agent. researchgate.netelettronicaveneta.com The endpoint of the titration is detected by monitoring the potential change with an indicator electrode.
Table 2: Key Parameters from Cyclic Voltammetry of the Ce(IV)/Ce(III) Couple
| Parameter | Description | Significance for Oxalate Systems |
|---|---|---|
| Formal Potential (E°') | The potential at which the concentrations of the oxidized and reduced species are equal. | Shifts upon complexation with oxalate, indicating the stability of the cerium-oxalate complex. |
| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials. | Provides information on the reversibility of the redox reaction. |
| Peak Current (Ip) | Proportional to the concentration of the electroactive species. | Can be used for quantification of Ce(III). |
| Diffusion Coefficient (D) | A measure of the rate of diffusion of the analyte to the electrode surface. | Influenced by the size and charge of the cerium-oxalate species in solution. |
Spectrophotometric Techniques for this compound Determination
UV-Visible spectrophotometry is a widely used, simple, and sensitive method for determining the concentration of cerium(III). ekb.eg The method is typically indirect; this compound is first dissolved, and the resulting Ce(III) ions are reacted with a chromogenic reagent to form a colored complex whose absorbance can be measured. ekb.eg
A common procedure involves precipitating cerium from a sample as this compound to separate it from interfering ions. ekb.eg The oxalate precipitate is then ignited to form cerium oxide, which is subsequently dissolved in acid. ekb.eg The Ce(III) solution is then reacted with a reagent such as Arsenazo III or a custom-synthesized azo-dye. ekb.egiaea.orgscispace.com The reaction forms a stable, colored complex, and the absorbance is measured at the wavelength of maximum absorption (λmax). According to Beer's law, the absorbance is directly proportional to the concentration of the cerium complex over a specific range. ekb.eg The sensitivity of the method can often be enhanced by using a surfactant. ekb.eg
Table 3: Comparison of Chromogenic Reagents for Spectrophotometric Determination of Ce(III)
| Chromogenic Reagent | Medium/pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) |
|---|---|---|---|---|
| DTPPA (Azo-dye) | Borate Buffer (pH 9) | 560 | 1.020 × 10⁴ | 5.0 - 100 |
| Arsenazo III | pH 3.0 (with surfactant) | 653 | 4.99 × 10⁴ | 0.2 - 2.8 |
| Arsenazo III | 0.1 M HCl or 0.1 M HClO₄ | 652 | Not Specified | 0 - 1.5 (approx.) |
DTPPA: [N-(4-((2,3-dihydroy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl)diazenyl) phenylsulfonyl)acetamide] ekb.eg
In-Situ and Operando Characterization Techniques for this compound Systems
In-situ and operando techniques are invaluable for studying the formation, growth, and transformation of this compound in real-time and under reaction conditions. These methods provide direct insight into dynamic processes that are lost in conventional ex-situ analysis.
In-situ Liquid-Cell Transmission Electron Microscopy (LC-TEM) allows for the direct observation of nucleation and crystal growth of this compound from an aqueous solution. osti.gov This technique has revealed that the evolution of cerium oxalate nanocrystals can occur through both classical monomer-by-monomer addition and non-classical coalescence, depending on precursor concentration. osti.gov LC-TEM is a powerful tool for understanding particle evolution and predicting final particle morphology. osti.gov
Powder X-ray Diffraction (PXRD) is a primary technique used to characterize the crystal structure of this compound precipitates. researchgate.netxray.cz By performing PXRD during thermal treatment (high-temperature PXRD), one can monitor the structural transformations, such as dehydration and decomposition into cerium oxide. rsc.org The technique confirms the monoclinic crystal structure of this compound decahydrate (B1171855). researchgate.netresearchgate.net
Vibrational Spectroscopy , including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, provides information on the chemical bonds within the this compound structure. researchgate.netchemicalbook.comdevagirijournals.com These non-destructive techniques can identify the characteristic vibrational modes of the oxalate group and water of hydration, allowing for the characterization of the precipitated material and its transformation products. devagirijournals.comceriumlabs.comqut.edu.au
Thermal Analysis , such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to study the thermal decomposition of this compound. TGA measures the change in mass as a function of temperature, revealing distinct steps corresponding to dehydration and the subsequent decomposition of the oxalate to cerium oxide. researchgate.netdevagirijournals.com
Table 4: Summary of In-Situ and Operando Characterization Techniques
| Technique | Information Provided | Key Research Findings |
|---|---|---|
| Liquid-Cell TEM (LC-TEM) | Real-time observation of nucleation and crystal growth in solution. osti.gov | Growth occurs via monomer addition and particle aggregation; electron beam can induce dendrite formation. osti.gov |
| Powder X-ray Diffraction (PXRD) | Crystal structure, phase identification, lattice parameters. researchgate.netrsc.org | Confirms monoclinic structure for Ce₂(C₂O₄)₃·10H₂O; monitors conversion to cubic CeO₂. xray.czdevagirijournals.com |
| Raman/FTIR Spectroscopy | Molecular vibrations, identification of functional groups (oxalate, water). researchgate.netdevagirijournals.com | Characterizes C-O and O-C=O bonds in the oxalate and the Ce-O bond in the resulting oxide. devagirijournals.com |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition steps, water content. researchgate.netdevagirijournals.com | Shows a multi-step decomposition: initial dehydration followed by decomposition of oxalate to ceria. devagirijournals.com |
Future Research Directions and Emerging Trends in Cerium Iii Oxalate Chemistry
Exploration of Novel Synthetic Routes for Cerium(III) Oxalate (B1200264) Nanomaterials
The synthesis of cerium(III) oxalate nanomaterials with controlled morphology and size is a burgeoning area of research, driven by the unique properties these materials exhibit at the nanoscale. Traditional precipitation methods are being supplemented and, in some cases, replaced by more sophisticated techniques that offer greater control over the final product. researchgate.net
Hydrothermal and Solvothermal Methods: These techniques involve the reaction of cerium precursors in aqueous or organic solvents, respectively, under elevated temperature and pressure. A simple one-step hydrothermal method has been successfully employed to create three-dimensional CeO2 microflower structures using a cerium oxalate precursor. researchgate.net This approach allows for the formation of complex, hierarchical structures that are not easily accessible through conventional methods. researchgate.net Similarly, hydrothermal conversion of mixed uranium(IV)-cerium(III) oxalates has been shown to produce U1-xCexO2+δ·nH2O solid solutions, demonstrating the versatility of this method for creating mixed-metal oxide materials. rsc.org The initial pH of the reaction medium plays a crucial role in determining the morphology of the resulting oxide, with microspheres forming at pH ≤ 2 and agglomerates of nanocrystallites at more alkaline pH values. rsc.org
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to faster reaction times and often, the formation of nanoparticles with a narrow size distribution. rsc.org Microwave-assisted solvothermal synthesis has been used to deposit nanoceria onto magnetite seeds, creating Fe3O4/CeO2 nanocomposites. mdpi.comresearchgate.net This technique offers advantages over traditional solvothermal methods by providing better temperature control and promoting homogeneous nucleation. mdpi.com
Sonochemical Synthesis: The application of ultrasound energy to a chemical reaction can induce cavitation, creating localized hot spots with extremely high temperatures and pressures. This can lead to the formation of unique nanostructures. Sonochemical methods have been used to prepare nano-sized cerium(III) supramolecular compounds, which can then serve as precursors for the synthesis of nanoceria. nih.gov
Other Novel Approaches: Researchers are also exploring the use of external magnetic fields during precipitation to influence the growth behavior of this compound hydrate (B1144303) particles. researchgate.net Studies have shown that increasing the magnetic field intensity promotes faster grain growth, resulting in larger, rod-like particles. researchgate.net Additionally, the use of different precursors, such as cerium(III) nitrate (B79036) hexahydrate and ammonium (B1175870) bicarbonate, in solvent-free thermal decomposition methods is being investigated for the synthesis of nanoceria. rsc.org
Table 1: Comparison of Novel Synthetic Routes for this compound-derived Nanomaterials
| Synthesis Method | Key Advantages | Resulting Nanomaterial Examples |
|---|---|---|
| Hydrothermal/Solvothermal | Control over complex morphologies, formation of mixed-metal oxides. researchgate.netrsc.org | 3D CeO2 microflowers, U1-xCexO2+δ·nH2O solid solutions. researchgate.netrsc.org |
| Microwave-Assisted | Rapid reaction times, narrow particle size distribution, better temperature control. rsc.orgmdpi.com | Fe3O4/CeO2 nanocomposites. mdpi.comresearchgate.net |
| Sonochemical | Formation of unique nanostructures, synthesis of supramolecular precursors. nih.gov | Nano-sized cerium(III) supramolecular compounds. nih.gov |
| Magnetic Field-Assisted Precipitation | Control over particle size and growth rate. researchgate.net | Large, rod-like this compound hydrate particles. researchgate.net |
Advanced Functionalization Strategies for this compound Based Composites
The functionalization of this compound and its derivatives is key to enhancing their properties and expanding their applications. By incorporating other materials or modifying their surfaces, researchers can create composites with tailored functionalities.
Surface Modification: The surface of cerium oxide powders, often derived from the thermal decomposition of this compound, can be modified using surfactants like sodium dodecyl sulfate. researchgate.net This modification can improve the flowability and dispersity of the powders while reducing agglomeration and specific surface area. researchgate.net
Composite Formation with Carbonaceous Materials: Graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), are excellent candidates for creating composites with cerium-based materials due to their high surface area and conductivity. rsc.orgresearchgate.net For instance, CeO2 nanoparticles coated with rGO have shown high specific capacitance, making them promising for supercapacitor applications. rsc.org The graphene wrapping not only provides conductive pathways but also prevents the aggregation of the nanoparticles, leading to improved electrochemical performance. researchgate.net
Integration with Metal-Organic Frameworks (MOFs): Cerium-based MOFs and their composites are gaining attention for their potential in various applications, including supercapacitors. rsc.orgasau.ru Composites of Ce-MOF with graphene oxide (Ce-MOF/GO) and carbon nanotubes (Ce-MOF/CNT) have been synthesized, exhibiting enhanced electrochemical properties. rsc.org The large mesoporous structure and oxygen functional groups in these composites facilitate ion transport, leading to high specific capacitance. rsc.org
Table 2: Functionalization Strategies and Their Impact on this compound-Based Composites
| Functionalization Strategy | Modifying Agent | Resulting Composite | Enhanced Properties |
|---|---|---|---|
| Surface Modification | Sodium dodecyl sulfate | Modified CeO2 powder | Improved flowability and dispersity. researchgate.net |
| Composite Formation | Reduced Graphene Oxide (rGO) | CeO2/rGO | High specific capacitance, improved electrochemical performance. rsc.org |
| Composite Formation | Graphene Oxide (GO), Carbon Nanotubes (CNTs) | Ce-MOF/GO, Ce-MOF/CNT | Enhanced specific capacitance and energy density. rsc.org |
Mechanistic Understanding of this compound in Complex Chemical Environments
A deeper understanding of the reaction mechanisms of this compound and its derivatives is crucial for optimizing their performance in various applications, particularly in catalysis and environmental remediation.
Catalytic Ozonation: In the catalytic ozonation of oxalate, a common and refractory byproduct of water treatment, cerium-based catalysts play a significant role. acs.orgcapes.gov.br Studies on cerium-supported palladium oxide (PdO/CeO2) have shown that the catalyst's high activity is due to a synergistic effect between PdO and CeO2. acs.orgcapes.gov.brresearchgate.net Oxalate adsorbs onto the CeO2 surface, while ozone adsorbs and decomposes on the PdO surface, forming reactive surface atomic oxygen that readily reacts with the adsorbed oxalate. acs.orgcapes.gov.brresearchgate.net
Complexation and Redox Behavior: The complexation of Ce(III) with oxalate is a key factor in its catalytic activity. researchgate.net In Ce(III)-doped graphitic carbon nitride (Ce-CN) composites used for oxalate ozonation, it is proposed that a complex forms between surface Ce(III) and oxalate. researchgate.net This complex is more susceptible to attack by ozone and hydroxyl radicals than free oxalate. researchgate.net The reversible transformation between Ce(III) and Ce(IV) is fundamental to the antioxidant properties of ceria nanoparticles, which can catalyze the decomposition of reactive oxygen species. nih.gov
Hydrothermal Conversion Mechanisms: The hydrothermal conversion of this compound to cerium dioxide is a complex process involving dehydration, recrystallization, and decomposition. rsc.orgrsc.org Studies using three-dimensional electron diffraction have revealed that the loss of water is associated with an increase in the coordination mode of the oxalate ligand, leading to the formation of several structurally related intermediate phases. rsc.org The final step appears to be a one-step process involving the change in cerium's oxidation state and the decomposition of the oxalate. rsc.org
Integration of this compound into Multi-Functional Hybrid Materials
The integration of this compound and its derivatives into multi-functional hybrid materials is a promising avenue for developing advanced materials with synergistic properties. These hybrids combine the unique characteristics of cerium compounds with those of other materials to achieve enhanced performance in a variety of applications.
Hybrid Materials for Energy Storage: The development of hybrid materials for high-performance supercapacitors is an active area of research. By combining cerium-based materials with conductive scaffolds like graphene or carbon nanotubes, it is possible to create electrodes with high energy and power densities. rsc.orgrsc.org The heterostructure of graphene-based composites facilitates charge and ion transfer to the active material, maximizing its energy storage capacity. rsc.org
Hybrid Materials for Catalysis: The creation of hybrid catalysts, such as Pt–CeO2 nanosponges, demonstrates the potential for combining the catalytic activity of a noble metal with the oxygen storage and release capabilities of ceria. rsc.org These materials, prepared by the thermal decomposition of a cerium oxalate precursor followed by impregnation with platinum, are effective for the oxidation of CO and other volatile organic compounds. rsc.org
Inorganic-Organic Framework Materials: A unique example of a multi-functional hybrid material is the mixed-ligand inorganic-organic framework, Ce(C2O4)(HCO2). nih.gov This material exhibits anisotropic mechanical properties directly related to the orientation of its chemical building blocks. The rigid oxalate ligands contribute to higher stiffness and hardness along one crystallographic axis, while the more compliant formate (B1220265) ligands result in lower values along another. nih.gov This demonstrates the potential to design the mechanical properties of hybrid materials by carefully selecting the organic ligands. nih.gov
Table 3: Examples of Multi-Functional Hybrid Materials Incorporating this compound Derivatives
| Hybrid Material | Components | Key Functionalities | Potential Applications |
|---|---|---|---|
| CeO2/rGO | Cerium dioxide, reduced graphene oxide | High specific capacitance, good cyclic stability. rsc.org | Supercapacitors. rsc.org |
| Pt–CeO2 nanosponges | Platinum, cerium dioxide | High catalytic activity for oxidation reactions. rsc.org | Catalysis. rsc.org |
| Ce(C2O4)(HCO2) | Cerium, oxalate, formate | Anisotropic mechanical properties. nih.gov | Advanced structural materials. nih.gov |
Q & A
Q. What are the standard synthesis methods for cerium(III) oxalate, and how do reaction conditions influence crystallinity?
- Methodological Answer : this compound is commonly synthesized via precipitation by reacting cerium salts (e.g., Ce(NO₃)₃) with oxalic acid under controlled pH (3–5) and temperature (25–60°C). Crystallinity is enhanced by slow addition of reagents and aging the precipitate for 12–24 hours . For advanced applications, microwave-assisted solvothermal methods reduce particle agglomeration and improve phase purity .
Q. How does the solubility of this compound vary in ionic solutions (e.g., nitrate, sulfate)?
- Methodological Answer : Solubility is highly dependent on counterions. In iron(III) nitrate solutions, solubility decreases due to competitive complexation, whereas in uranyl nitrate, it increases slightly (0.12 g/L at 25°C). Use ICP-MS or gravimetric analysis to quantify solubility, ensuring ionic strength is controlled .
Q. What characterization techniques are critical for verifying this compound purity and structure?
- Methodological Answer :
- XRD : Identifies crystalline phases and detects impurities (e.g., CeO₂ from premature decomposition) .
- TGA : Monitors dehydration (20–220°C, ~20% mass loss) and decomposition to CeO₂ (270–450°C, ~29% mass loss) .
- ICP-MS : Confirms trace metal impurities (<10 ppm for high-purity research-grade samples) .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Store in airtight containers away from moisture to prevent hydrolysis. Use PPE (gloves, goggles) to avoid eye/skin irritation (H319 hazard). Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do discrepancies between theoretical and experimental mass loss during thermal decomposition arise?
- Methodological Answer : Theoretical mass loss for Ce₂(C₂O₄)₃·8H₂O → 2CeO₂ is 49.84%, but experimental values often deviate due to:
- Residual moisture (TGA baseline drift below 100°C).
- Incomplete oxidation (Ce³⁺ → Ce⁴⁺) at <450°C, detectable via XPS .
Q. Why does cerium oxalate decomposition yield nanoparticles with mixed Ce(III)/Ce(IV) oxidation states?
- Methodological Answer : During calcination (400–600°C), surface oxygen vacancies form, stabilizing Ce³⁺. XPS analysis shows ~30% Ce³⁺ in 5 nm CeO₂ nanoparticles vs. <5% in bulk. Adjust calcination time/temperature to tune oxygen vacancy density .
Q. How do structural parameters of this compound complexes vary across synthesis routes?
- Methodological Answer : XRD reveals shorter Ce–O(oxalate) bonds (2.465 Å) in monomeric complexes vs. polymeric forms (2.515–2.62 Å). Use sterically hindered ligands (e.g., 2.2.2-cryptand) to isolate monomeric structures for precise reactivity studies .
Q. How can conflicting data on decomposition intermediates (e.g., Ce(CO₃)(OH) vs. CeO₂) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
